PF-06761281
Description
Properties
Molecular Formula |
C13H17NO6 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18)/t13-/m1/s1 |
InChI Key |
FGYMJXFSHBLHLW-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=C(N=C1)OC)CC[C@@](CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)CCC(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PF-06761281: A Potent and Selective SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] SLC13A5 is a key transporter responsible for the uptake of extracellular citrate into cells, particularly in the liver and brain. By inhibiting this transporter, this compound modulates intracellular citrate levels, which are crucial for various metabolic pathways, including glycolysis, de novo lipogenesis, and the tricarboxylic acid (TCA) cycle. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Citrate is a central node in cellular metabolism, linking carbohydrate and lipid metabolism. The transport of citrate across the plasma membrane is primarily mediated by SLC13A5. Dysregulation of citrate transport has been implicated in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][3] Inhibition of SLC13A5 presents a promising therapeutic strategy for these conditions. This compound emerged from an optimization program of a dicarboxylic acid series, building upon an earlier compound, PF-06649298.[1] This guide serves as a technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Mechanism of Action
This compound is an allosteric, state-dependent inhibitor of SLC13A5.[4] Its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[4] Unlike competitive inhibitors that bind to the active site, this compound is thought to bind to an allosteric site on the transporter, stabilizing it in a conformation that is less favorable for citrate transport.[4] This state-dependent inhibition is a nuanced mechanism that suggests the compound's efficacy may be modulated by the metabolic state of the target tissue.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound [2][5]
| Target | Cell Line/System | IC50 (µM) |
| Human SLC13A5 (NaCT) | HEK293 cells | 0.51 |
| Human SLC13A2 (NaDC1) | HEK293 cells | 13.2 |
| Human SLC13A3 (NaDC3) | HEK293 cells | 14.1 |
| Rat Hepatocytes | Primary culture | 0.12 |
| Mouse Hepatocytes | Primary culture | 0.21 |
| Human Hepatocytes | Primary culture | 0.74 |
Table 2: In Vivo Pharmacodynamic Effects of this compound [4][6]
| Animal Model | Dosing | Key Findings |
| Mice | Not specified | Dose-dependent inhibition of [14C]citrate uptake in liver and kidney. |
| Mice | Not specified | Modest reductions in fasting plasma glucose concentrations. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
[14C]-Citrate Uptake Assay
This protocol describes the measurement of citrate uptake in cells expressing SLC13A5.
Materials:
-
HEK293 cells stably expressing human SLC13A5 (HEK-hSLC13A5)
-
Poly-D-lysine coated 96-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
[14C]-Citrate
-
This compound
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Seed HEK-hSLC13A5 cells in poly-D-lysine coated 96-well plates at a density of 50,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Incubation: On the day of the assay, aspirate the culture medium and wash the cells once with HBSS. Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for 15 minutes at 37°C.
-
Citrate Uptake: To initiate the uptake, add HBSS containing a final concentration of 10 µM [14C]-citrate to each well. Incubate for 10 minutes at 37°C.
-
Termination of Uptake: Aspirate the radioactive solution and wash the cells three times with ice-cold HBSS to stop the uptake.
-
Cell Lysis and Measurement: Lyse the cells by adding a suitable lysis buffer. Transfer the cell lysate to scintillation vials containing scintillation fluid.
-
Data Analysis: Measure the radioactivity using a microplate scintillation counter. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Membrane Potential Assay
While specific protocols for membrane potential assays with this compound are not publicly available, a general procedure using a fluorescent membrane potential-sensitive dye can be employed to assess the electrogenic nature of SLC13A5 and its inhibition.
General Procedure:
-
Cell Preparation: Plate HEK-hSLC13A5 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer and then incubate with a membrane potential-sensitive fluorescent dye (e.g., a fluoresent voltage-sensitive dye) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a plate reader.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Signal Detection: Measure the change in fluorescence over time. Inhibition of the electrogenic transport of citrate by this compound would be expected to cause a change in membrane potential, which is detected as a change in fluorescence.
Electrophysiology Assay
Detailed electrophysiology protocols for this compound are not publicly available. However, a two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing SLC13A5 is a standard method to directly measure the transporter-mediated currents.
General Procedure:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding human SLC13A5.
-
Electrophysiological Recording: After 2-5 days of expression, place an oocyte in a recording chamber and perfuse with a standard recording solution. Impale the oocyte with two microelectrodes for voltage clamping and current recording.
-
Substrate and Inhibitor Application: Apply citrate to the oocyte to induce an inward current, which is a direct measure of transporter activity. To test the effect of this compound, co-apply the compound with citrate or pre-apply it before the citrate application.
-
Data Analysis: Measure the amplitude of the citrate-induced current in the presence and absence of this compound to determine the extent of inhibition.
In Vivo Studies in Diet-Induced Obesity Models
While specific, detailed protocols for in vivo studies with this compound are not fully described in the available literature, a general design for assessing its efficacy in a diet-induced obesity (DIO) mouse model can be outlined.
General Procedure:
-
Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis.
-
Compound Administration: Administer this compound orally (e.g., via gavage) once or twice daily for a specified period (e.g., 4-8 weeks). A vehicle-treated group serves as the control.
-
Metabolic Phenotyping: Monitor key metabolic parameters throughout the study, including:
-
Body weight and food intake.
-
Fasting blood glucose and insulin levels.
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Plasma lipid profiles (triglycerides, cholesterol).
-
-
Terminal Endpoints: At the end of the study, collect tissues for further analysis, such as:
-
Liver weight and histology (H&E and Oil Red O staining) to assess steatosis.
-
Gene expression analysis of key metabolic genes in the liver.
-
Measurement of tissue citrate and lipid content.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the SLC13A5 signaling pathway and a general experimental workflow for evaluating SLC13A5 inhibitors.
Caption: SLC13A5 signaling pathway in a hepatocyte.
Caption: General experimental workflow for SLC13A5 inhibitor development.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06761281: A Technical Guide to a Potent and Selective NaCT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter plays a crucial role in hepatic metabolism by importing extracellular citrate into hepatocytes. The inhibition of NaCT is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its in vitro and in vivo pharmacology, mechanism of action, and available experimental methodologies.
Introduction to NaCT (SLC13A5) and its Role in Metabolism
The sodium-coupled citrate transporter, NaCT (SLC13A5), is a key membrane protein primarily expressed in the liver. It facilitates the transport of citrate from the bloodstream into hepatocytes. Intracellular citrate is a central metabolic intermediate, serving as a precursor for fatty acid and cholesterol synthesis and playing a regulatory role in glycolysis and gluconeogenesis. By controlling the influx of citrate into liver cells, NaCT influences these critical metabolic pathways. Dysregulation of NaCT activity has been implicated in the pathogenesis of metabolic disorders, making it an attractive target for therapeutic intervention.
This compound: An Overview
This compound was developed as a more potent derivative of an earlier dicarboxylic acid series of NaCT inhibitors.[1] It exhibits high selectivity for NaCT over the related dicarboxylate transporters, NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[2][3] Preclinical studies have demonstrated its ability to inhibit citrate uptake in both in vitro and in vivo models, leading to beneficial effects on glucose metabolism.[1]
In Vitro Pharmacology
This compound has been characterized across a range of in vitro assays to determine its potency and selectivity as a NaCT inhibitor.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against NaCT and other related transporters is summarized in the table below.
| Cell Line/System | Target | IC50 (µM) | Reference(s) |
| HEK293 cells expressing human NaCT | Human NaCT (SLC13A5) | 0.51 | [2][3] |
| HEK293 cells expressing human NaDC1 | Human NaDC1 (SLC13A2) | 13.2 | [2][3] |
| HEK293 cells expressing human NaDC3 | Human NaDC3 (SLC13A3) | 14.1 | [2][3] |
| Rat Hepatocytes | Rat NaCT | 0.12 | [2] |
| Mouse Hepatocytes | Mouse NaCT | 0.21 | [2] |
| Human Hepatocytes | Human NaCT | 0.74 | [2][3] |
Experimental Protocol: In Vitro Citrate Uptake Assay
While specific, detailed protocols for this compound are not publicly available, a general method for assessing NaCT inhibition in vitro using radiolabeled citrate can be outlined as follows. This protocol is based on standard methodologies in the field.
Objective: To determine the IC50 of this compound for the inhibition of NaCT-mediated citrate uptake in a stable cell line expressing the transporter.
Materials:
-
HEK293 cells stably expressing human NaCT (HEK-hNaCT)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[14C]-Citric acid
-
Unlabeled citric acid
-
This compound
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed HEK-hNaCT cells into multi-well plates at a density that allows for a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at various concentrations. Include a vehicle control (e.g., DMSO).
-
Assay Initiation:
-
Wash the cell monolayer with pre-warmed assay buffer.
-
Add the this compound dilutions (or vehicle) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a solution of [14C]-citric acid (at a concentration near the Km for citrate transport) and unlabeled citric acid to each well.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the uptake is in the linear range.
-
Assay Termination:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well (e.g., using a lysis buffer or sodium hydroxide).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the rate of citrate uptake for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model.
-
In Vivo Pharmacology
The in vivo effects of this compound have been evaluated in rodent models to assess its ability to inhibit NaCT in a physiological setting and to determine its impact on metabolic parameters.
Quantitative Data: Inhibition of Citrate Uptake
This compound has been shown to dose-dependently inhibit the uptake of radiolabeled citrate in vivo.
| Species | Tissue | Route of Administration | Effect | Reference(s) |
| Mouse | Liver | Oral | Dose-dependent inhibition of [14C]citrate uptake | [1] |
| Mouse | Kidney | Oral | Dose-dependent inhibition of [14C]citrate uptake | [1] |
Quantitative Data: In Vivo Efficacy
Administration of this compound has been associated with modest improvements in glucose homeostasis.
| Animal Model | Treatment | Effect on Plasma Glucose | Reference(s) |
| Mice | Oral administration of this compound | Modest reductions in fasting plasma glucose concentrations | [1] |
Note: Detailed quantitative data on the percentage of glucose reduction and the specific doses used are not publicly available.
Experimental Protocol: In Vivo [14C]Citrate Uptake Study
The following is a generalized protocol for an in vivo study to assess the inhibition of citrate uptake by this compound.
Objective: To evaluate the effect of orally administered this compound on the uptake of [14C]citrate in the liver and kidney of mice.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
[14C]-Citric acid solution for intravenous injection
-
Anesthesia
-
Surgical tools for tissue collection
-
Homogenization buffer
-
Scintillation counter
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Fast the mice overnight.
-
Administer this compound or vehicle orally at a defined volume.
-
-
[14C]Citrate Challenge: At a specified time post-dose (to coincide with anticipated peak plasma concentrations of this compound), administer a bolus injection of [14C]-citric acid via the tail vein.
-
Tissue Collection:
-
At a predetermined time after the [14C]citrate injection, euthanize the mice under anesthesia.
-
Perfuse the circulatory system with saline to remove residual blood from the organs.
-
Collect the liver and kidneys.
-
-
Sample Processing and Analysis:
-
Weigh the collected tissues.
-
Homogenize the tissues in a suitable buffer.
-
Measure the radioactivity in the tissue homogenates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [14C]citrate uptake per gram of tissue.
-
Compare the uptake in the this compound-treated groups to the vehicle-treated group.
-
Determine the dose-dependent inhibition of citrate uptake.
-
Pharmacokinetics
A suitable in vivo pharmacokinetic profile has been reported for this compound, though specific parameters are not publicly available.[1]
Note: A detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) for this compound in preclinical species is not available in the public domain.
Mechanism of Action
This compound is characterized as an allosteric, state-dependent inhibitor of NaCT.[4] This means that its binding to the transporter is influenced by the conformational state of the transporter, which in turn is affected by the presence of the natural substrate, citrate. The inhibitory potency of this compound is dependent on the ambient citrate concentration.[4]
Signaling Pathway Diagram
Caption: Allosteric inhibition of NaCT by this compound blocks citrate entry into hepatocytes.
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro inhibitory potency of this compound.
Clinical Development Status
There is no publicly available information to indicate that this compound has entered clinical trials.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of NaCT. Its potency and selectivity make it a suitable compound for preclinical studies aimed at understanding the therapeutic potential of NaCT inhibition for metabolic diseases. Further disclosure of detailed pharmacokinetic and in vivo efficacy data would be beneficial for the scientific community to fully assess its potential as a clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
PF-06761281: A Technical Guide for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and plays a crucial role in regulating intracellular citrate levels, a key metabolite at the intersection of glucose and lipid metabolism. By inhibiting NaCT, this compound offers a promising therapeutic approach for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Mechanism of Action
This compound functions as a state-dependent, allosteric inhibitor of the human SLC13A5 citrate transporter.[1][2] Unlike competitive inhibitors that directly block the substrate-binding site, this compound binds to an allosteric site on the transporter. Its inhibitory potency is notably dependent on the concentration of citrate, suggesting that it preferentially binds to a specific conformational state of the transporter that is induced by citrate binding.[1][2] While it is a potent inhibitor, it also exhibits low-affinity substrate activity in the absence of citrate.[1]
Signaling Pathway of NaCT Inhibition and its Metabolic Consequences
The inhibition of NaCT by this compound leads to a decrease in the uptake of extracellular citrate into hepatocytes. This has significant downstream effects on cellular metabolism, as cytosolic citrate is a critical precursor for fatty acid synthesis and a regulator of glycolysis.
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro and in vivo models.
In Vitro Inhibitory Activity of this compound
| Cell Type/Transporter | Assay | IC50 (µM) | Reference |
| HEK293 cells expressing human NaCT | [¹⁴C]-Citrate Uptake | 0.51 | [3] |
| HEK293 cells expressing human NaDC1 | [¹⁴C]-Citrate Uptake | 13.2 | [3] |
| HEK293 cells expressing human NaDC3 | [¹⁴C]-Citrate Uptake | 14.1 | [3] |
| Human Hepatocytes | [¹⁴C]-Citrate Uptake | 0.74 | [3] |
| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | 0.21 | [3] |
| Rat Hepatocytes | [¹⁴C]-Citrate Uptake | 0.12 | [3] |
In Vivo Pharmacological Effects of this compound
| Animal Model | Dosing | Effect | Reference |
| Mice | Dose-dependent | Inhibition of [¹⁴C]-citrate uptake in liver and kidney | [4][5] |
| Mice | Dose-dependent | Modest reductions in plasma glucose concentrations | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity.
[¹⁴C]-Citrate Uptake Assay in HEK293 Cells
This protocol is adapted from studies characterizing SLC13A5 inhibitors.[6]
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Transiently transfect cells with a plasmid encoding human SLC13A5 using a suitable transfection reagent. Use an empty vector as a control. Assays are typically performed 48 hours post-transfection.
2. Assay Procedure:
-
Seed transfected cells into poly-D-lysine coated 96-well plates.
-
On the day of the assay, wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS for 15-30 minutes at 37°C.
-
Initiate citrate uptake by adding a solution containing [¹⁴C]-citrate (final concentration typically in the low µM range, e.g., 2 µM) and unlabeled citrate in HBSS.
-
After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Determine the amount of [¹⁴C]-citrate taken up by the cells using a scintillation counter.
-
Normalize the data to the protein concentration in each well.
Experimental Workflow for In Vitro [¹⁴C]-Citrate Uptake Assay
Membrane Potential Assay
This assay assesses the electrogenic nature of NaCT and the effect of inhibitors.[1][2]
1. Principle:
-
NaCT is an electrogenic transporter, meaning that the influx of positively charged sodium ions along with citrate leads to a depolarization of the cell membrane. This change in membrane potential can be measured using fluorescent dyes that are sensitive to voltage changes.
2. Methodology:
-
Plate SLC13A5-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a fluo-volt-sensitive dye) according to the manufacturer's instructions.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
To assess the effect of this compound, pre-incubate the cells with the compound for a defined period.
-
Initiate transport by adding a solution containing citrate.
-
Monitor the change in fluorescence over time, which corresponds to the change in membrane potential.
-
The inhibitory effect of this compound is determined by the reduction in the citrate-induced fluorescence change.
Conclusion
This compound is a valuable research tool for investigating the role of the SLC13A5 transporter in metabolic diseases. Its potency, selectivity, and characterized mechanism of action make it a suitable candidate for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of citrate transport in the liver and other tissues. The provided data and protocols serve as a comprehensive resource for researchers in the field of metabolic disease and drug discovery.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Inhibition of SLC13A5 by PF-06761281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT), is a membrane protein responsible for transporting citrate from the extracellular environment into cells.[1][2][3] Primarily expressed in the liver, brain, and testis, SLC13A5 plays a pivotal role in cellular energy homeostasis.[4][5] In the liver, imported citrate is a crucial metabolic intermediate for regulating glycolysis and serving as a precursor for fatty acid synthesis.[4][6][7] Consequently, inhibiting SLC13A5 has emerged as a potential therapeutic strategy for metabolic disorders such as Type 2 diabetes and non-alcoholic fatty liver disease.[5][6][8]
PF-06761281 is a potent, orally active, and selective small-molecule inhibitor of SLC13A5.[9][10] It was developed through the optimization of a dicarboxylic acid series, leading to a compound with a suitable pharmacokinetic profile for in vivo studies.[10] This document provides a comprehensive technical overview of the allosteric inhibition of SLC13A5 by this compound, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: State-Dependent Allosteric Inhibition
Contrary to a simple competitive mechanism, this compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[6][8][11] Its inhibitory potency is intricately linked to the concentration of ambient citrate.[6][12]
Key characteristics of its mechanism include:
-
State-Dependence: The inhibitory power of this compound is significantly enhanced in the presence of citrate.[6][12] This suggests the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by the binding of its natural substrate, citrate.[8][12]
-
Allosteric Nature: While the compound's dicarboxylate moiety binds at the same site as citrate in the transport domain, its benzene (B151609) ring and isobutyl group extend to interact with the scaffold domain of SLC13A5.[4] This dual interaction is proposed to lock the transporter in an inward-facing conformation, preventing the release of sodium and citrate into the cell and thereby arresting the transport cycle.[4]
-
Low-Affinity Substrate Activity: In the absence of citrate, both this compound and its precursor, PF-06649298, demonstrate low-affinity substrate activity.[6][11]
This complex mechanism highlights that this compound is not a simple channel blocker but a modulator that exploits the transporter's own conformational changes to achieve inhibition.
Data Presentation
The inhibitory activity of this compound has been quantified across various systems. The tables below summarize the key in vitro and in cellulo potency data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target System | IC₅₀ (µM) | Reference(s) |
| Human SLC13A5 (HEKNaCT) | 0.51 | [9][13] |
| Human SLC13A1 (HEKNaDC1) | 13.2 | [9] |
| Human SLC13A3 (HEKNaDC3) | 14.1 | [9] |
This data demonstrates >20-fold selectivity for SLC13A5 over the related dicarboxylate transporters NaDC1 and NaDC3.[13]
Table 2: Cell-Based Citrate Uptake Inhibition by this compound
| Cell Type | IC₅₀ (µM) | Reference(s) |
| Rat Hepatocytes | 0.12 | [9] |
| Mouse Hepatocytes | 0.21 | [9] |
| Human Hepatocytes | 0.74 | [9] |
Notably, this compound inhibits both human and mouse SLC13A5, with studies suggesting a greater potency for the mouse transporter.[12][14]
Experimental Protocols
The characterization of this compound's mechanism relied on several key experimental methodologies.
[¹⁴C]-Citrate Uptake Assay
This assay is the primary method for directly quantifying the inhibitory effect of compounds on SLC13A5-mediated citrate transport.
-
Principle: Cells overexpressing SLC13A5 are incubated with radioactively labeled [¹⁴C]-citrate. The amount of radioactivity that accumulates inside the cells is a direct measure of transporter function. An inhibitor will reduce this accumulation.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or hepatocytes are cultured. HEK293 cells are transiently or stably transfected to express the SLC13A5 protein.[12][15]
-
Pre-incubation: Cells are washed and pre-incubated with a buffer solution containing various concentrations of the test compound (e.g., this compound) or vehicle control for a defined period (e.g., 30 minutes).[12][16]
-
Uptake Initiation: The assay is initiated by adding a solution containing [¹⁴C]-citrate to the cells.[10][12] The concentration of citrate is kept well below the Kₘ of the transporter to ensure the measurement reflects initial transport rates.[17]
-
Incubation: Cells are incubated for a short, defined period (e.g., 30 minutes) at 37°C to allow for citrate uptake.[12][16]
-
Termination & Washing: The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove any extracellular tracer.[12]
-
Lysis & Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[12]
-
Data Analysis: The measured radioactivity is normalized to the protein content of the cell lysate. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Membrane Potential Assay
This electrophysiological method assesses the effect of inhibitors on ion flux by measuring changes in cell membrane potential.
-
Principle: SLC13A5 is an electrogenic transporter; the co-transport of citrate with three or more sodium ions results in a net influx of positive charge, depolarizing the cell membrane.[8] This change in membrane potential can be monitored using voltage-sensitive fluorescent dyes.
-
Methodology:
-
Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.
-
A baseline fluorescence reading is established.
-
The test compound (this compound) is added, followed by the addition of citrate to initiate transport.
-
The change in fluorescence, corresponding to the change in membrane potential, is recorded over time.
-
Inhibitors of SLC13A5 will prevent or reduce the citrate-induced depolarization, resulting in a smaller change in fluorescence.[8]
-
Electrophysiology (Two-Electrode Voltage Clamp)
This technique, typically performed in Xenopus oocytes expressing the transporter, provides a direct measure of the transporter-mediated currents.
-
Principle: By clamping the oocyte membrane at a specific voltage, one can directly measure the currents generated by the movement of ions (Na⁺) through SLC13A5 upon the application of its substrate, citrate.
-
Methodology:
-
Xenopus oocytes are injected with cRNA encoding for SLC13A5.
-
The oocyte is voltage-clamped, and the membrane current is recorded.
-
Application of citrate to the external solution induces an inward current.
-
The effect of this compound is assessed by co-applying it with citrate. An inhibitor will reduce the magnitude of the citrate-induced current, allowing for detailed characterization of the inhibition kinetics.[6]
-
Signaling and Metabolic Context
In hepatocytes, the function of SLC13A5 is integrated into broader metabolic pathways. The citrate it transports is a key signaling molecule and a substrate for critical biosynthetic processes.
References
- 1. Novel Approaches to Studying SLC13A5 Disease | MDPI [mdpi.com]
- 2. defeatingepilepsy.org [defeatingepilepsy.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and inhibition mechanism of the human citrate transporter NaCT [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Large-scale experimental assessment of variant effects on the structure and function of the citrate transporter SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. SLC Transporter Inhibition | Evotec [evotec.com]
The Discovery and Development of PF-06761281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a crucial role in cellular metabolism by importing extracellular citrate, a key metabolic intermediate. By inhibiting NaCT, this compound modulates intracellular citrate levels, thereby impacting major metabolic pathways such as fatty acid synthesis and glycolysis. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational framework.
Introduction
Cytosolic citrate is a critical node in cellular bioenergetics, serving as a precursor for the synthesis of fatty acids and cholesterol, and acting as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[1] The transport of citrate from the extracellular space into the cytoplasm is primarily mediated by the sodium-coupled citrate transporter, NaCT (SLC13A5). Dysregulation of citrate metabolism has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][3] As such, the inhibition of NaCT presents a promising therapeutic strategy for these conditions.
This compound, with the chemical name (2R)-2-Hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]-butanedioic acid, emerged from a discovery program aimed at identifying potent and selective inhibitors of NaCT.[4] This guide details the preclinical data and methodologies that have characterized this compound as a valuable research tool and potential therapeutic agent.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound against NaCT and related transporters.
Table 1: In Vitro Inhibitory Potency of this compound against NaCT
| Cell Line/Species | Assay Type | IC50 (µM) | Reference |
| HEK293 cells expressing human NaCT | [14C]-Citrate Uptake | 0.51 | [4] |
| Human Hepatocytes | [14C]-Citrate Uptake | 0.74 | [4] |
| Rat Hepatocytes | [14C]-Citrate Uptake | 0.12 | [4] |
| Mouse Hepatocytes | [14C]-Citrate Uptake | 0.21 | [4] |
Table 2: Selectivity Profile of this compound
| Transporter | Cell Line | IC50 (µM) | Selectivity (fold vs. hNaCT) | Reference |
| Human NaDC1 (SLC13A2) | HEK293 cells | 13.2 | >25 | [4] |
| Human NaDC3 (SLC13A3) | HEK293 cells | 14.1 | >27 | [4] |
Experimental Protocols
[14C]-Citrate Uptake Assay
This protocol describes the methodology used to determine the inhibitory potency of this compound on NaCT-mediated citrate uptake in cultured cells.
Materials:
-
HEK293 cells stably expressing human NaCT (HEK-hNaCT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Uptake Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5
-
[14C]-Citrate (radiolabeled)
-
Unlabeled citric acid
-
This compound
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: HEK-hNaCT cells are seeded in 24-well plates and grown to confluence in DMEM supplemented with 10% FBS.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in Uptake Buffer to achieve the desired final concentrations.
-
Assay Initiation: The cell culture medium is aspirated, and the cells are washed twice with PBS.
-
Pre-incubation: Cells are pre-incubated with the various concentrations of this compound in Uptake Buffer for 15-30 minutes at 37°C.
-
Uptake Measurement: The pre-incubation solution is removed, and the Uptake Buffer containing [14C]-citrate (at a concentration near its Km) and the corresponding concentration of this compound is added to each well.
-
Incubation: The cells are incubated for a defined period (e.g., 10-30 minutes) at 37°C to allow for citrate uptake.
-
Assay Termination: The uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold PBS to remove extracellular [14C]-citrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of SLC13A5 in cellular metabolism and the impact of its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro efficacy of NaCT inhibitors like this compound.
Discovery and Development Logic
The following diagram illustrates the logical progression of the discovery and preclinical development of a NaCT inhibitor.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the sodium-coupled citrate transporter, SLC13A5. The data presented in this guide highlight its utility as a chemical probe to investigate the role of citrate metabolism in health and disease. While detailed synthetic protocols and comprehensive in vivo pharmacokinetic and pharmacodynamic data are not fully available in the public domain, the existing information provides a strong foundation for its use in preclinical research. Further studies are warranted to fully elucidate the therapeutic potential of NaCT inhibition in metabolic disorders.
References
- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 | MDPI [mdpi.com]
- 3. Inhibition of citrate cotransporter Slc13a5/mINDY by RNAi improves hepatic insulin sensitivity and prevents diet-induced non-alcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PF-06761281: A Selective Allosteric Inhibitor of the Sodium-Coupled Citrate Transporter (NaCT/SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06761281 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). As a critical transporter of citrate into cells, particularly in the liver, NaCT has emerged as a promising therapeutic target for metabolic diseases. This compound exhibits a novel mechanism of action as a state-dependent, allosteric inhibitor, offering a nuanced approach to modulating cellular citrate levels. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available in vitro and in vivo data for this compound. Detailed experimental protocols and visualizations of key pathways are included to support further research and development efforts.
Chemical Structure and Properties
This compound is a dicarboxylic acid derivative with a distinct chemical architecture that confers its high affinity and selectivity for the NaCT transporter.
Chemical Structure:
(2R)-2-Hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]-butanedioic acid
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-Hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]-butanedioic acid | |
| Molecular Formula | C₁₃H₁₇NO₆ | |
| Molecular Weight | 283.28 g/mol | |
| CAS Number | 1854061-19-0 | |
| SMILES | O=C(O)--INVALID-LINK--(O)CC(O)=O | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Allosteric Inhibition of NaCT
This compound acts as a state-dependent, allosteric inhibitor of the NaCT transporter.[1][2] This mechanism is distinct from competitive inhibition, where an inhibitor directly blocks the substrate-binding site. Instead, this compound binds to a different site on the transporter, influencing its conformational state and thereby inhibiting its function.
The inhibitory potency of this compound is significantly enhanced in the presence of its substrate, citrate.[1] This suggests that this compound preferentially binds to a conformation of the transporter that is induced or stabilized by citrate binding. In the absence of citrate, this compound has been observed to have low-affinity substrate activity.[1]
The proposed mechanism involves this compound locking the transporter in an inward-facing conformation. This conformational lock prevents the release of sodium ions, a critical step in the transport cycle, thus arresting the translocation of citrate into the cell.
Pharmacological Properties
In Vitro Activity
This compound is a potent inhibitor of NaCT-mediated citrate uptake in various cell lines. It exhibits high selectivity for NaCT (SLC13A5) over other members of the SLC13 family, such as NaDC1 (SLC13A2) and NaDC3 (SLC13A3).
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Line/Target | IC₅₀ (µM) | Selectivity vs. NaCT | Reference |
| HEK-NaCT | 0.51 | - | [3] |
| HEK-NaDC1 | 13.2 | >25-fold | |
| HEK-NaDC3 | 14.1 | >25-fold | |
| Human Hepatocytes | 0.74 | - | |
| Rat Hepatocytes | 0.12 | - | |
| Mouse Hepatocytes | 0.21 | - |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively published in the public domain. However, it has been described as having a suitable in vivo pharmacokinetic profile for pharmacodynamic assessments.[3][4] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Pharmacokinetic Parameters of this compound (Data Not Publicly Available)
| Parameter | Value | Species | Route of Administration |
| Cmax | N/A | ||
| Tmax | N/A | ||
| AUC | N/A | ||
| Half-life (t½) | N/A | ||
| Oral Bioavailability | N/A |
N/A: Not Available in publicly accessible literature.
Pharmacodynamics
In vivo studies have demonstrated that this compound can dose-dependently inhibit the uptake of radiolabeled [¹⁴C]citrate in both the liver and kidneys.[3][4] This inhibition of citrate transport has been shown to lead to modest reductions in fasting plasma glucose concentrations.[3][4]
Table 4: In Vivo Pharmacodynamic Effects of this compound
| Pharmacodynamic Endpoint | Effect | Species | Study Details | Reference |
| [¹⁴C]Citrate Uptake in Liver | Dose-dependent inhibition | Rodent | Oral administration | [3][4] |
| [¹⁴C]Citrate Uptake in Kidney | Dose-dependent inhibition | Rodent | Oral administration | [3][4] |
| Fasting Plasma Glucose | Modest reduction | Rodent | Oral administration | [3][4] |
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay in SLC13A5-Expressing Cells
This assay is a fundamental method for quantifying the inhibitory activity of compounds against the NaCT transporter.
Objective: To measure the uptake of radiolabeled citrate into cells expressing SLC13A5 and to determine the inhibitory potency of this compound.
Materials:
-
HEK293 cells stably expressing human SLC13A5 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sodium-free buffer (e.g., HBSS with sodium salts replaced by choline (B1196258) chloride)
-
[¹⁴C]-Citrate
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Culture: Plate SLC13A5-expressing HEK293 cells in 24-well plates and grow to confluence.
-
Preparation of Assay Buffers: Prepare sodium-containing and sodium-free uptake buffers.
-
Compound Preparation: Prepare a dilution series of this compound in the sodium-containing buffer.
-
Assay Initiation: a. Aspirate the culture medium from the wells. b. Wash the cells once with the appropriate buffer (sodium-containing for total uptake, sodium-free for non-specific uptake). c. Pre-incubate the cells with the this compound dilutions or vehicle control in sodium-containing buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Measurement: a. To initiate uptake, add the [¹⁴C]-citrate-containing buffer (with or without this compound) to the wells. b. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Assay Termination: a. Rapidly aspirate the uptake buffer. b. Wash the cells three times with ice-cold sodium-free buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes. b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake (measured in sodium-free buffer) from the total uptake. b. Plot the percentage of inhibition against the concentration of this compound. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NaCT transporter. Its high potency, selectivity, and unique allosteric mechanism of action make it a compelling lead compound for the development of novel therapeutics for metabolic disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its full therapeutic potential in relevant disease models.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 4. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06761281 Target Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement studies for PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Introduction to this compound and its Target
This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (SLC13A5), a key protein responsible for the transport of citrate from the blood into cells.[1][2] SLC13A5 is primarily expressed in the liver, brain, and bone.[3] By inhibiting this transporter, this compound modulates cellular citrate levels, impacting various metabolic pathways. This has positioned SLC13A5 inhibition as a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3]
Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[4] This means its inhibitory potency is influenced by the concentration of the natural substrate, citrate.[5] Unlike competitive inhibitors that bind to the same site as the substrate, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that reduces its activity. Studies have shown that the inhibitory effect of this compound is surprisingly enhanced at higher citrate concentrations.[5]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound across various cell lines and species, as well as its effects on citrate uptake in different tissues.
Table 1: In Vitro Potency (IC50) of this compound
| Cell Line/Species | Target | IC50 (µM) | Reference |
| HEK293 cells expressing human NaCT | SLC13A5 | 0.51 | [1] |
| Human Hepatocytes | SLC13A5 | 0.74 | [1] |
| Rat Hepatocytes | SLC13A5 | 0.12 | [1] |
| Mouse Hepatocytes | SLC13A5 | 0.21 | [1] |
Table 2: In Vitro Selectivity of this compound
| Transporter | Cell Line | IC50 (µM) | Selectivity vs. NaCT | Reference |
| NaCT (SLC13A5) | HEK293 | 0.51 | - | [1] |
| NaDC1 (SLC13A2) | HEK293 | 13.2 | >25-fold | [1] |
| NaDC3 (SLC13A3) | HEK293 | 14.1 | >25-fold | [1] |
Table 3: In Vivo Effects of this compound
| Species | Effect | Observation | Reference |
| Rats | Plasma Glucose | Dose-dependent reduction | [2][3] |
| Rats | Liver [14C]citrate uptake | Dose-dependent inhibition | [2] |
| Rats | Kidney [14C]citrate uptake | Dose-dependent inhibition | [2] |
| Mice | Urinary Citrate | 230-fold increase at 250 mg/kg | [6] |
| Mice | Urinary Calcium | Unexplained increase at 250 mg/kg | [6] |
Experimental Protocols
Detailed methodologies for key target engagement studies are provided below.
[14C]-Citrate Uptake Assay
This assay is fundamental for quantifying the inhibitory effect of this compound on SLC13A5 activity.
Objective: To measure the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence of varying concentrations of the inhibitor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human SLC13A5 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Inhibitor Pre-incubation: The culture medium is removed, and cells are washed with a sodium-containing buffer (e.g., 140 mM NaCl). Cells are then pre-incubated with different concentrations of this compound for 30 minutes at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding a solution containing [14C]-citrate to the wells.
-
Termination of Uptake: After a defined incubation period (e.g., 30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold sodium-free buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific uptake (measured in a sodium-free buffer) from the total uptake. IC50 values are then determined by fitting the concentration-response data to a suitable pharmacological model.
Membrane Potential Assay
This assay assesses the electrogenic nature of the SLC13A5 transporter and the impact of inhibitors on ion flux.
Objective: To measure changes in cell membrane potential upon citrate transport and its inhibition by this compound.
Methodology:
-
Cell Preparation: HEK293 cells expressing SLC13A5 are plated in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Baseline Measurement: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is established.
-
Inhibitor Incubation: this compound is added at various concentrations, and the cells are incubated for a short period.
-
Transport Initiation: A solution containing citrate is added to initiate transport.
-
Fluorescence Monitoring: The change in fluorescence is monitored in real-time. The co-transport of sodium and citrate ions leads to membrane depolarization, causing a change in the dye's fluorescence.
-
Data Analysis: The effect of this compound is quantified by measuring the attenuation of the citrate-induced fluorescence signal.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ionic currents generated by the SLC13A5 transporter.
Objective: To directly measure the citrate-induced currents and their inhibition by this compound.
Methodology:
-
Cell Preparation: Individual cells expressing SLC13A5 are identified for recording.
-
Pipette Preparation and Sealing: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Current Recording: The application of citrate to the extracellular solution induces an inward current, which is recorded.
-
Inhibitor Application: this compound is applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.
Signaling Pathways and Visualizations
Inhibition of SLC13A5 by this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3] This is a key cellular energy sensor that plays a crucial role in regulating metabolism.
Caption: this compound inhibits SLC13A5, reducing intracellular citrate and activating AMPK.
The experimental workflow for a typical in vitro target engagement study is outlined below.
Caption: Workflow for a [14C]-Citrate uptake inhibition assay.
The logical relationship for the proposed therapeutic effect of this compound is as follows:
Caption: Logical flow from SLC13A5 inhibition to potential therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on PF-06761281 and its Effect on Cellular Citrate Levels
Audience: Researchers, scientists, and drug development professionals.
Abstract
Citrate (B86180) is a central metabolic node, critically linking carbohydrate metabolism with lipid synthesis and serving as an allosteric regulator for key enzymatic pathways. The transport of extracellular citrate into the cytoplasm is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene. Inhibition of this transporter presents a promising therapeutic strategy for metabolic disorders such as Type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). PF-06761281 is a potent and selective small molecule inhibitor of SLC13A5. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its quantitative effects on citrate transport and metabolism, and the experimental protocols used for its characterization.
Introduction: The Role of SLC13A5 in Cellular Citrate Homeostasis
Cellular citrate levels are maintained through a balance of endogenous synthesis within the mitochondrial tricarboxylic acid (TCA) cycle and uptake from the extracellular environment.[1] Cytosolic citrate serves two primary roles:
-
Precursor for Biosynthesis: It is the main source of cytosolic acetyl-CoA, generated by ATP-citrate lyase (ACLY), which is essential for de novo lipogenesis (fatty acid and cholesterol synthesis).[2]
-
Metabolic Regulator: It acts as a key allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[2] High cytosolic citrate signals an energy-replete state, thus downregulating glucose breakdown.[2]
The solute carrier family 13 member 5 (SLC13A5), also known as NaCT, is a plasma membrane transporter responsible for the sodium-dependent uptake of extracellular citrate into cells.[3] It is highly expressed in hepatocytes, neurons, and other specific cell types.[3][4] By modulating the influx of citrate, SLC13A5 plays a direct role in regulating the metabolic pathways mentioned above. Consequently, inhibiting SLC13A5 can effectively lower intracellular citrate levels derived from extracellular sources, thereby impacting cellular energy metabolism.
This compound: A Potent Inhibitor of SLC13A5
This compound is a hydroxysuccinic acid derivative identified as a potent, orally active, and selective inhibitor of the SLC13A5 transporter.[5][6] It is structurally and functionally related to another well-characterized SLC13A5 inhibitor, PF-06649298.[5]
Mechanism of Action
Contrary to a simple competitive inhibition model, this compound functions as an allosteric, state-dependent inhibitor .[5] This mechanism has several key features:
-
Allosteric Binding: this compound does not directly compete with citrate for its binding site but binds to a different site on the transporter.[5]
-
State-Dependent: Its inhibitory potency is highly dependent on the conformational state of the transporter and the ambient concentration of citrate.[5] Studies suggest that this compound and its analog PF-06649298 preferentially bind to and stabilize the inward-facing conformation of the transporter, effectively locking it in a state that prevents the transport cycle from completing.[2][7]
This mechanism leads to a potent, dose-dependent reduction in the transport of extracellular citrate into the cell.
Figure 1: Mechanism of SLC13A5 inhibition by this compound.
Data Presentation: Quantitative Effects of this compound
The primary effect of this compound is the potent inhibition of citrate uptake. This has been quantified across various cell types, demonstrating high selectivity for SLC13A5 (NaCT) over related dicarboxylate transporters NaDC1 and NaDC3.
| Cell Line / Type | Target Transporter | IC₅₀ (µM) | Reference |
| HEK293 | Human NaCT (SLC13A5) | 0.51 | [6][8] |
| HEK293 | Human NaDC1 (SLC13A2) | 13.2 | [6][8] |
| HEK293 | Human NaDC3 (SLC13A3) | 14.1 | [6][8] |
| Human Hepatocytes | Endogenous NaCT | 0.74 | [6][8] |
| Rat Hepatocytes | Endogenous NaCT | 0.12 | [6][8] |
| Mouse Hepatocytes | Endogenous NaCT | 0.21 | [6][8] |
Table 1: In Vitro Inhibitory Potency of this compound.
Beyond inhibiting uptake, this compound has been shown to have direct consequences on downstream citrate metabolism. In a study using ¹³C-glucose tracing in primary mouse calvarial osteoblasts (pCOBs), inhibition of SLC13A5 with this compound led to a dose-dependent increase in the proportion of endogenously-produced citrate (derived from glucose) found in the bone mineral matrix. This indicates a compensatory metabolic shift when extracellular citrate uptake is blocked.
| This compound Concentration | ¹³C-Citrate (m+2) in Mineral Matrix (% of Total Citrate) |
| Vehicle | ~2.5% |
| 0.1 µM | ~3.0% |
| 1.0 µM | ~3.8% |
| 10 µM | ~4.5% |
Table 2: Dose-Response Effect of this compound on Endogenous Citrate Deposition.
Experimental Protocols
The characterization of this compound and its impact on cellular citrate levels relies on several key experimental methodologies.
[¹⁴C]-Citrate Uptake Assay
This is the foundational assay to quantify the inhibitory effect of compounds on SLC13A5 activity.
Figure 2: Experimental workflow for a [¹⁴C]-Citrate uptake assay.
Detailed Methodology:
-
Cell Culture: Plate SLC13A5-expressing cells (e.g., primary hepatocytes, HepG2, or transfected HEK293 cells) in 24-well plates and culture until a confluent monolayer is formed.[7][9]
-
Preparation of Reagents:
-
Assay Buffer: Prepare a sodium-containing buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5).[7]
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).
-
Citrate Solution: Prepare a working solution containing a mixture of [¹⁴C]-citrate and unlabeled citrate in the assay buffer to achieve the desired final concentration and specific activity.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 1 mL of pre-warmed assay buffer.
-
Add the prepared inhibitor solutions (or vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.[7][9]
-
Initiate the transport reaction by adding the [¹⁴C]-citrate solution.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[7][9]
-
Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells four times with 2.5 mL of ice-cold choline-based buffer (to stop sodium-dependent transport).[10]
-
-
Quantification and Analysis:
-
Lyse the cells in each well using a lysis buffer (e.g., 0.4 mL of 1% SDS).[10]
-
Transfer the cell lysate to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
In parallel wells, determine the total protein concentration (e.g., using a BCA assay) for normalization.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Advanced Methodologies
-
Stable Isotope Tracing with Mass Spectrometry: To trace the metabolic fate of extracellular citrate, cells can be cultured with ¹³C-labeled citrate. After incubation, intracellular metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of the ¹³C label into downstream molecules like fatty acids and TCA cycle intermediates.[11] This method provides a functional readout of the impact of SLC13A5 inhibition on cellular metabolic flux.
-
Genetically Encoded Fluorescent Biosensors: To measure intracellular citrate dynamics in real-time, cells can be transfected with plasmids encoding fluorescent citrate biosensors (e.g., Citron1).[3][12][13] These sensors change their fluorescent properties upon binding to citrate, allowing for the quantification of cytosolic and mitochondrial citrate concentrations using live-cell microscopy.[12][13]
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective allosteric inhibitor of the SLC13A5 citrate transporter. By blocking the uptake of extracellular citrate, it directly reduces the intracellular pool of citrate available for key metabolic processes, most notably de novo lipogenesis. The quantitative data clearly demonstrate its efficacy in inhibiting citrate transport in vitro and altering citrate-dependent metabolism. The experimental protocols described herein provide a robust framework for further investigation of SLC13A5 inhibitors. Future research should focus on leveraging these methods to fully elucidate the therapeutic potential of SLC13A5 inhibition in metabolic diseases and to understand the long-term consequences of modulating cellular citrate homeostasis in different tissues.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Intracellular Citrate Concentrations with Genetically Encoded Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of Intracellular Citrate Concentrations with Genetically Encoded Biosensors | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] NaCT is primarily expressed in the liver and plays a crucial role in transporting citrate from the blood into hepatocytes.[3][4] As a key metabolic intermediate, intracellular citrate is integral to the regulation of glycolysis and lipid synthesis.[4][5] Inhibition of NaCT by this compound presents a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[4]
These application notes provide a summary of the experimental data and protocols for the characterization of this compound.
Mechanism of Action
This compound acts as a state-dependent, allosteric inhibitor of NaCT.[4] Its inhibitory potency is influenced by the concentration of citrate.[4] While it has been suggested to compete with citrate for the substrate-binding site, further studies indicate a more complex allosteric mechanism.[3][4] The binding of this compound is thought to stabilize the transporter in an inward-open conformation, thereby preventing the transport of citrate into the cell.[5]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various cell lines expressing sodium-coupled transporters.
Table 1: In Vitro IC50 Values of this compound
| Cell Line / Transporter | IC50 (µM) | Reference |
| HEK-NaCT | 0.51 | [1][2] |
| HEK-NaDC1 | 13.2 | [1] |
| HEK-NaDC3 | 14.1 | [1] |
Table 2: In Vitro IC50 Values of this compound in Hepatocytes
| Species | IC50 (µM) | Reference |
| Rat Hepatocytes | 0.12 | [1] |
| Mouse Hepatocytes | 0.21 | [1] |
| Human Hepatocytes | 0.74 | [1] |
Experimental Protocols
Protocol 1: In Vitro [14C]-Citrate Uptake Inhibition Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on citrate uptake in cultured cells expressing NaCT.
Materials:
-
HEK293 cells stably expressing human NaCT (HEK-NaCT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine coated 24-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
[14C]-Citric Acid
-
This compound
-
Lysis buffer (e.g., 0.1% SDS, 10 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK-NaCT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells in poly-D-lysine coated 24-well plates at a density that allows them to reach confluence on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to achieve the desired final concentrations.
-
Uptake Assay: a. Wash the confluent cell monolayers twice with pre-warmed HBSS. b. Pre-incubate the cells with varying concentrations of this compound in HBSS for 15-30 minutes at 37°C. c. Initiate the uptake by adding HBSS containing a final concentration of [14C]-citrate (e.g., 3.5 µM - 7.0 µM) and the corresponding concentration of this compound.[3] d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[3] e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature. b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the protein concentration of parallel wells to normalize the data. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Evaluation of [14C]-Citrate Uptake in Mice
This protocol outlines a method to assess the in vivo efficacy of this compound in inhibiting citrate uptake in tissues.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
[14C]-Citric Acid
-
Anesthesia
-
Surgical tools
-
Tissue homogenization buffer
-
Scintillation counter
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week prior to the experiment.
-
Dosing: a. Administer this compound or vehicle orally to the mice. A potential dosing regimen could be a single dose or multiple doses over a few days (e.g., 250 mg/kg).[5]
-
[14C]-Citrate Administration: At a specified time post-dosing with this compound, administer a bolus of [14C]-citric acid intravenously or intraperitoneally.
-
Tissue Collection: a. At a predetermined time after [14C]-citrate administration, anesthetize the mice. b. Collect blood via cardiac puncture. c. Perfuse the animals with saline to remove blood from the tissues. d. Harvest tissues of interest (e.g., liver, kidney, white adipose tissue).[5]
-
Sample Processing: a. Homogenize the collected tissues in a suitable buffer. b. Determine the protein concentration of the homogenates.
-
Radioactivity Measurement: a. Measure the radioactivity in an aliquot of the tissue homogenate and plasma using a scintillation counter.
-
Data Analysis: a. Calculate the amount of [14C]-citrate uptake in each tissue, normalized to the protein concentration. b. Compare the citrate uptake in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Safety Precautions
Standard laboratory safety procedures should be followed when handling this compound and radioactive materials. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments involving radioactive materials must be conducted in designated areas and in accordance with institutional and national regulations. Animal experiments should be performed under an approved animal care and use protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06761281 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This transporter is primarily expressed in the liver and is responsible for the uptake of citrate from the bloodstream into hepatocytes. Cytosolic citrate is a key metabolic intermediate, serving as a precursor for fatty acid and cholesterol synthesis, and playing a regulatory role in glycolysis. Inhibition of SLC13A5 by this compound offers a valuable tool for studying the roles of citrate transport in various metabolic pathways and holds potential for therapeutic interventions in metabolic diseases.
These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on citrate uptake, cell viability, and downstream signaling pathways.
Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[1] Its inhibitory potency is notably influenced by the ambient concentration of citrate, with higher citrate levels enhancing its inhibitory effect.[1][2] This characteristic is crucial for the design and interpretation of in vitro experiments.
Figure 1. Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Transporter | Assay | IC50 (µM) | Reference |
| HEK293 | Human SLC13A5 (NaCT) | [¹⁴C]-Citrate Uptake | 0.51 | [3] |
| HEK293 | Human SLC13A2 (NaDC1) | [¹⁴C]-Citrate Uptake | 13.2 | [3] |
| HEK293 | Human SLC13A3 (NaDC3) | [¹⁴C]-Citrate Uptake | 14.1 | [3] |
| Human Hepatocytes | Endogenous SLC13A5 | [¹⁴C]-Citrate Uptake | 0.74 | [3] |
| Mouse Hepatocytes | Endogenous Slc13a5 | [¹⁴C]-Citrate Uptake | 0.21 | [3] |
| Rat Hepatocytes | Endogenous Slc13a5 | [¹⁴C]-Citrate Uptake | 0.12 | [3] |
Note: The IC50 values can be significantly influenced by the citrate concentration in the assay medium.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer.
-
Important: Ensure the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
[¹⁴C]-Citrate Uptake Assay
This protocol is designed to measure the inhibitory effect of this compound on SLC13A5-mediated citrate uptake.
Figure 2. Workflow for the [¹⁴C]-Citrate Uptake Assay.
Materials:
-
Cells expressing SLC13A5 (e.g., HEK293 cells stably expressing SLC13A5, or primary hepatocytes).
-
96-well cell culture plates.
-
This compound.
-
[¹⁴C]-Citrate.
-
Uptake Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.4).
-
Wash Buffer (ice-cold Uptake Buffer without citrate).
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and counter.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation with Inhibitor:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with pre-warmed Uptake Buffer.
-
Add Uptake Buffer containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Citrate Uptake:
-
Prepare the uptake solution by adding [¹⁴C]-Citrate to the Uptake Buffer (with or without this compound, depending on the experimental design). The final citrate concentration should be optimized based on the experiment, keeping in mind the citrate-dependent nature of this compound's inhibition.
-
Remove the pre-incubation solution and add the [¹⁴C]-Citrate uptake solution to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Washing:
-
To terminate the uptake, rapidly aspirate the uptake solution.
-
Wash the cells three times with ice-cold Wash Buffer.
-
-
Cell Lysis:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
-
Measurement:
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells to normalize the data (e.g., using a BCA protein assay).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HepG2, Huh7).
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on a shaker to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis of Downstream Targets
This protocol can be used to investigate the effect of this compound on the expression of proteins involved in metabolic pathways downstream of citrate, such as fatty acid synthesis.
Potential Downstream Targets:
-
ATP Citrate Lyase (ACLY): The enzyme that converts cytosolic citrate to acetyl-CoA.
-
Fatty Acid Synthase (FASN): A key enzyme in de novo fatty acid synthesis.
-
Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in fatty acid synthesis.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-ACLY, anti-FASN, anti-ACC) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the protein expression levels in the this compound-treated samples to the vehicle control.
-
Logical Relationships and Workflows
Figure 3. Logical workflow for studying this compound.
References
Application Notes and Protocols for In Vivo Studies of PF-06761281
These application notes provide a comprehensive overview of the in vivo study design for PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). NaCT is primarily expressed in the liver and is responsible for the transport of citrate from the blood into hepatocytes.[1][2] By inhibiting NaCT, this compound has been investigated as a potential therapeutic agent for metabolic diseases.[3] The mechanism of action for this compound is unique; it acts as an allosteric, state-dependent inhibitor, with its inhibitory potency being influenced by the concentration of citrate.[4][5]
In Vitro Activity of this compound
The in vitro potency and selectivity of this compound have been characterized in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against NaCT from different species and its selectivity over related transporters such as NaDC1 and NaDC3.
| Assay System | Target | IC50 (µM) | Reference |
| HEK293 cells | Human NaCT (SLC13A5) | 0.51 | [6][7][8] |
| HEK293 cells | Human NaDC1 (SLC13A2) | 13.2 | [6] |
| HEK293 cells | Human NaDC3 (SLC13A3) | 14.1 | [6] |
| Rat Hepatocytes | Rat NaCT | 0.12 | [6][9] |
| Mouse Hepatocytes | Mouse NaCT | 0.21 | [6][9] |
| Human Hepatocytes | Human NaCT | 0.74 | [6][7][9] |
In Vivo Study Design: Pharmacodynamic Assessment
The primary in vivo pharmacodynamic effect of this compound is the inhibition of citrate uptake in target organs, primarily the liver and kidneys. A key study demonstrated a dose-dependent inhibition of [¹⁴C]citrate uptake in these tissues in mice.[3][8]
Experimental Workflow for In Vivo [¹⁴C]Citrate Uptake Inhibition
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo assessment of this compound activity.
Detailed Experimental Protocol: [¹⁴C]Citrate Uptake Assay
Objective: To determine the in vivo potency of this compound in inhibiting NaCT-mediated citrate uptake in the liver and kidney.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
[¹⁴C]Citric acid
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenizer
-
Scintillation counter and vials
-
Saline
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Dosing:
-
Prepare a formulation of this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the mice via oral gavage at a volume of 10 mL/kg.
-
-
Tracer Administration: One hour after the administration of this compound or vehicle, administer a bolus dose of [¹⁴C]citric acid (e.g., 1 µCi/mouse) intravenously via the tail vein.
-
Tissue Collection: Five minutes after the [¹⁴C]citrate injection, euthanize the mice via an approved method (e.g., cervical dislocation under anesthesia).
-
Sample Processing:
-
Immediately dissect the liver and kidneys.
-
Weigh the collected tissues.
-
Homogenize the tissues in an appropriate buffer.
-
-
Radioactivity Measurement:
-
Take an aliquot of the tissue homogenate and add it to a scintillation vial with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the tissue weight.
-
Calculate the percent inhibition of [¹⁴C]citrate uptake for each dose of this compound compared to the vehicle-treated group.
-
In Vivo Study Design: Metabolic Effects
In addition to its direct effect on citrate uptake, this compound has been shown to produce modest reductions in fasting plasma glucose concentrations.[3][8]
Experimental Protocol: Assessment of Plasma Glucose
Objective: To evaluate the effect of this compound on plasma glucose levels in a relevant animal model.
Animal Model:
-
Male, obese mice (e.g., diet-induced obese C57BL/6 mice) are a suitable model to assess metabolic endpoints.
Procedure:
-
Animal Model Induction: Feed mice a high-fat diet for a specified period to induce obesity and insulin (B600854) resistance.
-
Acclimatization and Baseline Measurement:
-
Acclimatize the obese mice to handling and blood sampling procedures.
-
Measure baseline fasting blood glucose levels from tail vein blood using a glucometer.
-
-
Dosing:
-
Randomize the mice into treatment groups (vehicle and different doses of this compound).
-
Administer this compound or vehicle orally once daily for a predetermined duration (e.g., 7-14 days).
-
-
Blood Glucose Monitoring:
-
Measure fasting blood glucose at regular intervals throughout the study (e.g., on days 3, 7, and 14).
-
Blood samples can be collected from the tail vein.
-
-
Data Analysis:
-
Calculate the change in fasting blood glucose from baseline for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control.
-
Signaling Pathway and Mechanism of Action
The therapeutic rationale for inhibiting NaCT with this compound is based on the central role of intracellular citrate in hepatic metabolism. By reducing citrate uptake into hepatocytes, this compound is hypothesized to modulate key metabolic pathways.
Caption: Simplified signaling pathway of this compound action.
By inhibiting NaCT, this compound reduces the influx of citrate into hepatocytes. This decrease in intracellular citrate is expected to:
-
Reduce De Novo Lipogenesis: Intracellular citrate is a precursor for fatty acid synthesis and an allosteric activator of acetyl-CoA carboxylase (ACC), a key enzyme in this pathway.
-
Increase Glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase (PFK), a rate-limiting enzyme in glycolysis. Reducing intracellular citrate may disinhibit PFK and increase glycolytic flux.
These metabolic shifts are thought to contribute to the observed therapeutic effects in preclinical models of metabolic disease.[4]
References
- 1. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for [14C]-Citrate Uptake Assay with PF-06761281
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate (B86180) is a central metabolic intermediate, playing a crucial role in the regulation of glycolysis, lipid synthesis, and cellular energy homeostasis.[1][2][3] The transport of extracellular citrate into cells is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene.[2][4] Dysregulation of NaCT has been implicated in various metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease, as well as in neurological conditions such as epilepsy, making it a significant therapeutic target.[2][4][5]
PF-06761281 is a potent and selective inhibitor of NaCT (SLC13A5).[6][7][8] It serves as a critical tool for investigating the physiological and pathological roles of citrate transport. These application notes provide detailed protocols for utilizing this compound in a [14C]-citrate uptake assay to study NaCT inhibition in various cell systems.
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1][5] Its inhibitory potency is notably dependent on the ambient citrate concentration.[1][5] While it was developed from a series of dicarboxylic acids intended to compete with citrate, studies suggest that this compound and related compounds bind to an allosteric site, modulating the transporter's conformation and thereby inhibiting citrate uptake.[1][5]
Data Presentation
The inhibitory activity of this compound on citrate uptake has been quantified across various cell types and species. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound against SLC13 Family Transporters
| Cell Line | Transporter | IC50 (µM) | Reference |
| HEK293 | Human NaCT (SLC13A5) | 0.51 | [6][8] |
| HEK293 | Human NaDC1 (SLC13A2) | 13.2 | [6] |
| HEK293 | Human NaDC3 (SLC13A3) | 14.1 | [6] |
Table 2: In Vitro Inhibitory Activity of this compound in Hepatocytes
| Species | Cell Type | IC50 (µM) | Reference |
| Human | Hepatocytes | 0.74 | [6][7] |
| Mouse | Hepatocytes | 0.21 | [6] |
| Rat | Hepatocytes | 0.12 | [6] |
Experimental Protocols
This section provides a detailed methodology for performing a [14C]-citrate uptake assay to evaluate the inhibitory effect of this compound.
I. Cell Culture and Plating
This protocol is adaptable for various cell lines, including HEK293 cells stably expressing SLC13A5 or primary hepatocytes.
-
Cell Maintenance : Culture cells in the appropriate medium supplemented with serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seeding : Seed cells onto collagen-coated 24-well or 96-well plates at a density that allows them to reach approximately 90-95% confluency on the day of the assay. For primary hepatocytes, a typical seeding density is 0.5 x 10⁶ viable cells/well in a 24-well plate.[2]
-
Attachment and Recovery : Allow cells to attach and form a monolayer, typically for 24-48 hours post-plating. Change the medium every 24 hours if necessary.[2]
II. Reagent Preparation
-
Uptake Buffer (Sodium-based) : Prepare a Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing (in mM): 140 NaCl, 2 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES.[9] Adjust the pH to 7.4.
-
Wash Buffer (Choline-based) : Prepare a buffer of the same composition as the uptake buffer, but replace NaCl with 140 mM Choline (B1196258) Chloride to prevent sodium-dependent uptake during wash steps.[9]
-
Stop Solution : Use ice-cold Wash Buffer (Choline-based).
-
[14C]-Citrate Working Solution : Prepare a stock solution of [14C]-citrate. On the day of the experiment, dilute the [14C]-citrate and unlabeled ("cold") citrate in the Uptake Buffer to achieve the desired final substrate concentration (e.g., 3.5 - 10 µM).[10] The specific activity should be optimized to ensure a robust signal-to-noise ratio.
-
This compound Working Solutions : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, create a serial dilution in Uptake Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Lysis Buffer : 0.1 M NaOH or RIPA buffer.[2]
III. [14C]-Citrate Uptake Assay Procedure
-
Cell Wash : Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.[2]
-
Pre-incubation : Add the this compound working solutions (or vehicle control) to the respective wells. Incubate the plate at 37°C for 15-30 minutes.[2][10]
-
Initiate Uptake : Aspirate the pre-incubation solution. Immediately add the [14C]-citrate working solution to each well to start the uptake reaction.[2]
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).[9][10] This duration should be within the linear range of citrate uptake for the specific cell type being used.
-
Terminate Uptake : To stop the reaction, rapidly aspirate the radioactive solution. Immediately wash the cells three to four times with ice-cold Stop Solution to remove extracellular [14C]-citrate.[2][9]
-
Cell Lysis : Add an appropriate volume of Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.[2]
-
Scintillation Counting : Transfer the lysate from each well into a scintillation vial. Add a suitable scintillation cocktail.
-
Quantification : Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis :
-
Subtract the background CPM (from wells with no cells or from uptake measured in choline buffer) from all experimental values.
-
Normalize the data to the protein concentration in each well, if necessary.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling and Transport Pathway Diagram
Caption: Mechanism of this compound inhibition on NaCT-mediated citrate uptake.
Experimental Workflow Diagram
Caption: Workflow for the [14C]-citrate uptake assay with this compound.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 9. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of PF-06761281: Application Notes and Protocols for Determining IC50 Values against the Sodium-Coupled Citrate Transporter (SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2][3][4] This transporter plays a crucial role in cellular metabolism by facilitating the uptake of citrate from the extracellular space.[5][6] Intracellular citrate is a key metabolic intermediate, serving as a precursor for the synthesis of fatty acids and cholesterol, and acting as a regulator of glycolysis.[7] Inhibition of SLC13A5 is therefore a potential therapeutic strategy for metabolic diseases.[2] this compound has been characterized as an allosteric, state-dependent inhibitor of SLC13A5.[8]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against human SLC13A5 expressed in a cellular context using a [¹⁴C]-citrate uptake assay.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound has been evaluated against SLC13A5 (NaCT) and other related transporters. The following table summarizes the reported IC50 values.
| Target | Cell Line/System | IC50 (µM) | Reference |
| Human SLC13A5 (NaCT) | HEK293 cells | 0.51 | [1][4] |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 0.74 | [2] |
| Rat SLC13A5 (NaCT) | Rat Hepatocytes | 0.12 | [1] |
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 0.21 | [1] |
| Human SLC13A2 (NaDC1) | HEK293 cells | 13.2 | [1][4] |
| Human SLC13A3 (NaDC3) | HEK293 cells | 14.1 | [1][4] |
Signaling Pathway and Experimental Overview
The following diagrams illustrate the metabolic pathway involving SLC13A5 and the general workflow for determining the IC50 of an SLC13A5 inhibitor.
Experimental Protocols
Cell Culture and Maintenance of HEK293 Cells Stably Expressing SLC13A5
This protocol is for the routine culture of Human Embryonic Kidney (HEK293) cells engineered to express the human SLC13A5 transporter.
Materials:
-
HEK293 cell line stably expressing human SLC13A5
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Geneticin (G418) or other appropriate selection antibiotic
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Cell Maintenance: Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, typically every 2-3 days, they should be passaged. a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 8-10 mL of complete growth medium. e. Gently pipette the cell suspension up and down to ensure a single-cell suspension. f. Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new T-75 flask containing fresh complete growth medium. g. Return the flask to the incubator.
[¹⁴C]-Citrate Uptake Assay for IC50 Determination
This protocol details the measurement of [¹⁴C]-citrate uptake in SLC13A5-expressing HEK293 cells to determine the IC50 value of this compound.
Materials:
-
HEK293 cells expressing human SLC13A5
-
24-well or 96-well cell culture plates
-
This compound
-
[¹⁴C]-Citric Acid
-
Unlabeled citric acid
-
Sodium-containing buffer (Uptake Buffer): 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Sodium-free buffer (Wash Buffer): 140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Cell lysis buffer (e.g., 1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count the SLC13A5-HEK293 cells as described in the cell culture protocol.
-
Seed the cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 1 x 10⁵ cells/well for a 24-well plate).
-
Incubate the plates overnight at 37°C with 5% CO₂.
Day 2: Uptake Assay
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Uptake Buffer at 2x the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO) at the same dilution.
-
Prepare [¹⁴C]-citrate solution: Prepare a solution of [¹⁴C]-citrate and unlabeled citrate in Uptake Buffer. The final concentration of citrate should be close to its Km value for SLC13A5 (approximately 20-50 µM for rat, and can be higher for human), and the specific activity of [¹⁴C]-citrate should be sufficient to obtain a robust signal.
-
Pre-incubation with inhibitor: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 1 mL of room temperature Uptake Buffer. c. Add 200 µL of the this compound dilutions or vehicle control to the appropriate wells. d. Incubate the plate at room temperature for 15-30 minutes.
-
Initiate uptake: a. Add 200 µL of the [¹⁴C]-citrate solution to each well (this will dilute the inhibitor to its final 1x concentration). b. Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes). This time should be within the linear range of citrate uptake.
-
Terminate uptake and wash: a. To stop the uptake, rapidly aspirate the radioactive solution from the wells. b. Immediately wash the cells three times with 1 mL of ice-cold Wash Buffer to remove extracellular [¹⁴C]-citrate.
-
Cell lysis and scintillation counting: a. Add 200-500 µL of cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis. b. Transfer the lysate from each well to a scintillation vial. c. Add 4-5 mL of scintillation cocktail to each vial. d. Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Background subtraction: Determine the non-specific uptake from control wells (e.g., cells not expressing SLC13A5 or uptake in sodium-free buffer) and subtract this value from all other measurements.
-
Normalization: Express the data as a percentage of the control (vehicle-treated) uptake. The vehicle-treated wells represent 100% activity.
-
IC50 curve fitting: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits [¹⁴C]-citrate uptake by 50%. GraphPad Prism or similar software is recommended for this analysis.
Conclusion
This document provides a comprehensive guide for determining the IC50 value of this compound against the SLC13A5 transporter. The provided protocols for cell culture and the [¹⁴C]-citrate uptake assay, along with the data analysis guidelines, will enable researchers to accurately assess the potency of this and other potential SLC13A5 inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is critical for the advancement of drug discovery programs targeting metabolic diseases.
References
- 1. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Citrate Buffer (0.1 M, pH 6.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for PF-06761281 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5). This document outlines the mechanism of action, detailed experimental protocols for use in mouse models of metabolic disease, and a summary of key quantitative data. The provided protocols are based on established methodologies and will be valuable for researchers investigating the therapeutic potential of NaCT inhibition.
Introduction
This compound is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT). NaCT is responsible for the transport of citrate from the extracellular space into cells, particularly in the liver and brain. By inhibiting this transporter, this compound modulates cellular citrate levels, which are crucial for various metabolic pathways, including fatty acid synthesis and glycolysis. Inhibition of NaCT has been proposed as a therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1] this compound is an optimized successor to an earlier inhibitor, PF-06649298, exhibiting greater potency and a suitable pharmacokinetic profile for in vivo studies.[1][2]
Mechanism of Action
This compound functions as a state-dependent, allosteric inhibitor of the SLC13A5 transporter.[3] Its inhibitory potency is influenced by the concentration of citrate, suggesting an interaction with the transporter that is dependent on the substrate-bound state. By blocking the uptake of extracellular citrate into hepatocytes, this compound is expected to reduce the intracellular citrate pool available for lipogenesis and other metabolic processes.
Data Presentation: In Vivo Dosage and Efficacy
While specific dosage details for this compound are part of dose-ranging studies, a closely related predecessor compound, PF-06649298, has been studied extensively.[4] this compound is noted to be a more potent inhibitor.[1][2] The following table summarizes the available quantitative data for both compounds to guide study design.
| Compound | Dosage | Administration Route | Mouse Model | Key Findings | Reference |
| This compound | Dose-dependent | Not explicitly stated | C57BL/6 mice | Inhibition of [14C]citrate uptake in liver and kidney; modest reduction in plasma glucose. | Huard et al., 2016[1][2] |
| PF-06649298 | 250 mg/kg BID | Oral gavage | Diet-Induced Obese (DIO) C57BL/6 mice | Reversed glucose intolerance, trend towards lower hepatic triglycerides and diacylglycerides. | Huard et al., 2015[4] |
Experimental Protocols
The following protocols are based on studies with this compound and its predecessor, PF-06649298, in mouse models of diet-induced obesity.
Animal Models
-
Strain: C57BL/6J mice are a commonly used strain for developing diet-induced obesity and metabolic syndrome.[5]
-
Diet-Induced Obesity (DIO) Model:
-
Mice are fed a high-fat diet (HFD), typically with 60% of calories from fat (e.g., Research Diets D12492), for a period of 13-22 weeks to induce obesity and insulin (B600854) resistance.[4][5]
-
Control mice are fed a standard low-fat diet (LFD), with approximately 10% of calories from fat (e.g., Research Diets D12450B).[5]
-
Body weight and food intake should be monitored regularly.
-
Drug Preparation and Administration
-
Formulation: While the specific vehicle for this compound is not detailed in the available literature, a common vehicle for oral gavage of similar small molecules is a suspension in a solution such as 0.5% methylcellulose (B11928114) or a mixture of polyethylene (B3416737) glycol, and water. It is recommended to perform vehicle formulation and stability studies prior to in vivo administration.
-
Administration: Oral gavage is the suggested route of administration.[4]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a DIO mouse model.
Key Efficacy Endpoints
An OGTT is a crucial experiment to assess how the compound affects glucose metabolism.
-
Fasting: Mice should be fasted overnight (approximately 16 hours) before the test.[4]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance.
This experiment directly measures the pharmacodynamic effect of this compound on its target.
-
Radiotracer Administration: A bolus of [14C]-labeled citrate is administered to the mice.
-
Tissue Harvesting: At a specified time point after administration, tissues of interest (e.g., liver, kidney) are harvested.
-
Scintillation Counting: The amount of radioactivity in the tissues is quantified using a scintillation counter to determine the extent of citrate uptake.
-
Comparison: The uptake in this compound-treated animals is compared to that in vehicle-treated controls. A dose-dependent inhibition of uptake is expected.[2]
-
Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and other relevant metabolites should be measured.
-
Liver Lipid Analysis: Hepatic triglycerides and diacylglycerides can be quantified to assess the compound's effect on liver steatosis.
Conclusion
This compound is a promising tool for investigating the role of SLC13A5 in metabolic diseases. The protocols outlined in these application notes provide a solid foundation for conducting in vivo efficacy studies in mouse models. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions. Careful adherence to established methodologies will ensure the generation of robust and reproducible data.
References
- 1. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06761281 Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] It competitively blocks the uptake of extracellular citrate into cells, a key process in cellular energy metabolism.[3] By inhibiting NaCT, this compound serves as a critical tool for studying the role of citrate transport in metabolic disorders.[1][3] This document provides detailed protocols for the preparation, storage, and application of this compound solutions for experimental use.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Weight | 283.28 g/mol | [1] |
| Chemical Formula | C13H17NO6 | [1] |
| CAS Number | 1854061-19-0 | |
| Appearance | Solid, Off-white to light yellow powder | [2] |
| Mechanism of Action | Potent and selective inhibitor of NaCT (SLC13A5) | [1][2] |
Inhibitory Activity
This compound demonstrates potent inhibition of NaCT across different cell types with selectivity over related transporters.
| Target | Cell Line / Species | IC50 Value | Source |
| NaCT (SLC13A5) | HEK293 cells expressing NaCT | 0.51 µM | [2][4] |
| NaCT (SLC13A5) | Human Hepatocytes | 0.74 µM | [1][2] |
| NaCT (SLC13A5) | Mouse Hepatocytes | 0.21 µM | [2] |
| NaCT (SLC13A5) | Rat Hepatocytes | 0.12 µM | [2] |
| NaDC1 (SLC13A2) | HEK293 cells expressing NaDC1 | 13.2 µM | [2][4] |
| NaDC3 (SLC13A3) | HEK293 cells expressing NaDC3 | 14.1 µM | [2][4] |
Experimental Protocols
Storage and Handling
Proper storage is crucial to maintain the stability and activity of this compound.
| Format | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 12 months to 3 years | [1][5] |
| 4°C | Short term (days to weeks) | [1] | |
| In Solvent (Stock Solution) | -80°C | 6 months | [4][5] |
| -20°C | 1 to 6 months | [4][5] |
Handling Recommendations:
-
Shipped at ambient temperature as a non-hazardous chemical.[1]
-
For long-term storage, keep in a dry, dark place.[1]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot stock solutions into single-use vials.[5]
Reagent and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Appropriate cell culture medium or assay buffer for dilutions
Stock Solution Preparation (10 mM in DMSO)
This compound is readily soluble in DMSO.[1] A 10 mM stock solution is recommended for most applications.
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (283.28 g/mol ) = 0.00283 g = 2.83 mg
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh out 2.83 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the 10 mM stock solution into single-use vials (e.g., 20-50 µL per vial).
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Working Solution Preparation
Prepare working solutions by diluting the 10 mM stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Run a vehicle control (DMSO only) in parallel.
Visualizations
Mechanism of Action
This compound acts by blocking the NaCT transporter (SLC13A5) on the cell membrane, thereby preventing the influx of extracellular citrate into the cytoplasm. This action disrupts metabolic pathways that rely on cytoplasmic citrate, such as fatty acid synthesis.
Caption: this compound inhibits the NaCT (SLC13A5) transporter.
Experimental Workflow: Citrate Uptake Assay
The following workflow outlines the key steps for assessing the inhibitory activity of this compound using a radiolabeled citrate uptake assay, a common method for characterizing NaCT inhibitors.[2][6][7]
Caption: Workflow for a [14C]-Citrate uptake inhibition assay.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Citrate Transport in Primary Hepatocyte Culture with PF-06761281
Audience: Researchers, scientists, and drug development professionals.
Introduction
Citrate (B86180) is a critical metabolic intermediate that links the pathways of glycolysis and lipid synthesis.[1][2] The uptake of extracellular citrate into liver cells is primarily mediated by the sodium-coupled citrate transporter (NaCT), encoded by the SLC13A5 gene.[1][2][3] Inhibition of NaCT has emerged as a potential therapeutic strategy for metabolic disorders such as Type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) by reducing hepatic lipid accumulation and glucose production.[1][2] PF-06761281 is a potent and selective inhibitor of NaCT, making it a valuable research tool for studying the role of citrate transport in hepatocyte metabolism.[4][5][6] These application notes provide comprehensive protocols for utilizing this compound in primary hepatocyte cultures.
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] Its inhibitory potency is notably dependent on the ambient citrate concentration.[1][7] By blocking NaCT, this compound prevents the uptake of citrate from the blood into hepatocytes.[3] This reduction in intracellular citrate can lead to downstream metabolic effects, including the inhibition of enzymes like acetyl-CoA carboxylase (ACC), which is a rate-limiting step in de novo lipogenesis.[2]
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 7. portlandpress.com [portlandpress.com]
Application Notes and Protocols: A Comparative Analysis of SLC13A5 Inhibition via Lentiviral Knockdown and PF-06761281 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT), is a critical plasma membrane protein responsible for transporting citrate from the extracellular environment into cells.[1][2][3] This function places SLC13A5 at a pivotal crossroads of cellular metabolism. Intracellular citrate serves as a key precursor for the synthesis of acetyl-CoA, which is essential for major biosynthetic pathways, including de novo lipogenesis (fatty acid and cholesterol synthesis) and the tricarboxylic acid (TCA) cycle for energy production.[4] In the nervous system, citrate metabolism is also linked to the synthesis of neurotransmitters such as glutamate (B1630785) and GABA.[1]
Given its central role, modulating SLC13A5 activity is a significant area of interest for both basic research and therapeutic development, particularly for metabolic disorders like non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers, as well as neurological conditions like neonatal epilepsy linked to SLC13A5 deficiency.[1][3][5][6]
Two primary strategies for inhibiting SLC13A5 function are genetic knockdown, typically using lentiviral-mediated RNA interference (RNAi), and pharmacological inhibition with small molecules. This document provides a detailed comparative analysis of these two approaches, focusing on lentiviral-mediated short hairpin RNA (shRNA) knockdown versus treatment with PF-06761281, a potent and selective SLC13A5 inhibitor.[7][8] We present quantitative data, detailed experimental protocols, and visualizations to guide researchers in selecting the most appropriate method for their experimental objectives.
Data Presentation: Quantitative Comparison
The choice between genetic knockdown and small molecule inhibition depends on factors such as the desired duration of inhibition, reversibility, and experimental context. The following tables summarize key quantitative parameters for each method.
Table 1: Comparison of Lentiviral shRNA Knockdown and this compound Treatment for SLC13A5 Inhibition
| Parameter | Lentiviral shRNA Knockdown of SLC13A5 | This compound Treatment | Key Considerations & References |
| Mechanism of Action | Reduces SLC13A5 protein expression via mRNA degradation. | Allosteric, state-dependent inhibition of SLC13A5 transporter function.[5] | Knockdown eliminates the protein; the inhibitor blocks the function of the existing protein. |
| Target | SLC13A5 mRNA | SLC13A5 (NaCT) protein | Genetic vs. Protein level intervention. |
| Typical Efficacy | 70-99% reduction in target mRNA and protein levels.[9][10] | Potent inhibition of citrate uptake. | Efficacy of knockdown is sequence-dependent; inhibitor potency is dose-dependent. |
| Kinetics | Slow onset (days); requires transcription, processing, and protein turnover. | Rapid onset (minutes to hours). | Inhibitors are ideal for acute studies; knockdown is suited for studying chronic effects. |
| Duration of Effect | Long-term and stable in transduced cell populations; effectively permanent.[11] | Transient and reversible upon compound washout. | The choice depends on the need for temporal control. |
| Control | Limited post-transduction; inducible systems offer some control. | Dose-dependent and reversible, allowing for precise temporal control. | Small molecules offer superior control over the extent and timing of inhibition. |
| Potential Off-Target Effects | - Unintended silencing of mRNAs with partial sequence homology.- Saturation of endogenous RNAi machinery.- Insertional mutagenesis.[9][12] | - Inhibition of other proteins (minimal for this compound).- Potential for off-scaffold effects. | Both methods require rigorous validation with appropriate controls. |
| Mode of Delivery | Lentiviral vector transduction.[11] | Addition to cell culture medium or in vivo administration. | Lentiviral work requires BSL-2 containment facilities. |
Table 2: Potency and Selectivity of this compound
| Parameter | Value | Cell System / Context | Reference |
| IC50 (Inhibitory Concentration, 50%) | 0.51 µM | HEK cells expressing human SLC13A5 (HEKNaCT) | [7][8][13] |
| 0.74 µM (740 nM) | Human Hepatocytes (Heps) | [7][14][15] | |
| 0.12 µM | Rat Hepatocytes | [7][16] | |
| 0.21 µM | Mouse Hepatocytes | [7][16] | |
| Selectivity | >25-fold vs. SLC13A2 (NaDC1) | In vitro assays | [14][15] |
| >25-fold vs. SLC13A3 (NaDC3) | In vitro assays | [14][15] | |
| Inactive | Panel of 65 other targets | [14][15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of SLC13A5 and points of intervention.
Caption: Comparative experimental workflows.
Experimental Protocols
The following protocols provide a general framework. They should be optimized for specific cell types and experimental conditions.
Protocol 1: Lentiviral-mediated Knockdown of SLC13A5
This protocol outlines the steps for transducing mammalian cells with lentiviral particles carrying an shRNA targeting SLC13A5 to create a stable knockdown cell line. All work with live lentivirus must be performed in a BSL-2 biosafety cabinet.
Materials:
-
Target cells (e.g., HepG2, HEK293T)
-
Complete growth medium
-
High-titer lentiviral particles for SLC13A5 shRNA (and non-target control shRNA)
-
Polybrene or Hexadimethrine Bromide (e.g., 8 mg/mL stock)
-
Puromycin (for selection)
-
96-well or 6-well tissue culture plates
-
Reagents for qPCR and Western blotting
Procedure:
-
Day 1: Cell Plating
-
Plate target cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction (e.g., 1.6 x 10^4 cells/well).[17]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 2: Transduction
-
Thaw lentiviral particles (shSLC13A5 and non-target control) on ice.
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Remove the old medium from the cells and add the transduction medium.
-
Add the lentiviral particles to the wells. It is crucial to test a range of Multiplicity of Infection (MOI) values (e.g., 0.5, 1, 5, 10) to determine the optimal concentration for your cell line.
-
Gently swirl the plate to mix and incubate overnight.
-
-
Day 3: Medium Change
-
Remove the virus-containing medium (decontaminate with 10% bleach) and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection
-
Begin selection by replacing the medium with fresh medium containing the appropriate concentration of puromycin. This concentration must be determined beforehand with a kill curve for your specific cell line (typically 1-10 µg/mL).
-
Replace the selective medium every 3-4 days.
-
-
After 7-10 Days: Expansion and Validation
-
Once non-transduced control cells have died, puromycin-resistant colonies will be visible.
-
Pool the resistant colonies or isolate individual clones and expand them.
-
Validate the knockdown efficiency by measuring SLC13A5 mRNA levels via qPCR and protein levels via Western blot, comparing to cells transduced with a non-target control shRNA.
-
Protocol 2: Pharmacological Inhibition of SLC13A5 with this compound
This protocol describes the treatment of cells with this compound to acutely inhibit SLC13A5 function for downstream functional assays.
Materials:
-
Target cells (e.g., HepG2)
-
Complete growth medium
-
This compound (powder)
-
DMSO (for stock solution)
-
Tissue culture plates
-
Reagents for the desired functional assay (e.g., [14C]-citrate for uptake assay)
Procedure:
-
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Plating
-
Plate cells in the desired format (e.g., 24-well or 96-well plate) at a density that allows them to be in the exponential growth phase at the time of the experiment.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Treatment
-
On the day of the experiment, prepare a series of working solutions of this compound in pre-warmed growth medium. Dilute the stock solution such that the final DMSO concentration is consistent across all conditions and is non-toxic (typically ≤ 0.1%).
-
For a dose-response experiment, typical concentrations might range from 10 nM to 30 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired duration (this can range from 1 hour for acute inhibition in an uptake assay to 24-72 hours for longer-term metabolic studies).
-
-
Functional Readout (Example: Citrate Uptake Assay)
-
After the pre-incubation period with the inhibitor, wash the cells with a sodium-containing buffer.
-
Add buffer containing a known concentration of [14C]-labeled citrate, along with the corresponding concentration of this compound or vehicle.
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in each well. Calculate the IC50 value from the dose-response curve.
-
Conclusion and Recommendations
Both lentiviral shRNA knockdown and small molecule inhibition with this compound are powerful and effective methods for studying the function of SLC13A5.
-
Lentiviral shRNA knockdown is the method of choice for creating stable cell lines for long-term studies, investigating the chronic consequences of SLC13A5 loss, and for in vivo models requiring sustained target suppression.
-
This compound offers superior temporal and dose-dependent control, making it ideal for acute mechanistic studies, validating phenotypes observed with genetic methods, and for preclinical studies where reversible pharmacological intervention is desired. As a small molecule, it represents a more direct path toward a potential therapeutic agent.
For a comprehensive understanding of SLC13A5 biology, a combinatorial approach is highly recommended. For instance, a phenotype observed in a stable knockdown cell line can be validated and further explored by acute treatment with this compound to confirm that the effect is due to the inhibition of transporter function rather than a developmental adaptation to the chronic loss of the protein. The protocols and comparative data provided herein serve as a guide for the rational design and execution of experiments targeting the SLC13A5 citrate transporter.
References
- 1. mdpi.com [mdpi.com]
- 2. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC13A5 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLC13A5 Deficiency Disorder: From Genetics to Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound - MedChem Express [bioscience.co.uk]
- 14. medkoo.com [medkoo.com]
- 15. This compound - Forlabs Website [forlabs.co.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Application Notes and Protocols for PF-06761281 in Fatty Acid Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06761281 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2][3] This transporter is responsible for the uptake of extracellular citrate into cells, particularly hepatocytes. In the context of cellular metabolism, cytosolic citrate is a crucial precursor for the synthesis of acetyl-CoA, the fundamental building block for de novo fatty acid synthesis. By inhibiting NaCT, this compound effectively reduces the intracellular pool of citrate available for this pathway, making it a valuable tool for studying the role of extracellular citrate in lipogenesis and related metabolic processes. These application notes provide detailed protocols and data for utilizing this compound in research settings.
Mechanism of Action
This compound acts as a state-dependent, allosteric inhibitor of SLC13A5.[4] Its inhibitory potency is influenced by the concentration of citrate, suggesting that it modulates the transporter's function in a dynamic way.[4][5] It exhibits high selectivity for NaCT over other dicarboxylate transporters such as NaDC1 and NaDC3.[1][3] The inhibition of citrate uptake by this compound leads to a reduction in cytosolic citrate, which in turn limits the production of acetyl-CoA by ATP-citrate lyase (ACLY). This ultimately results in the downstream inhibition of fatty acid synthesis.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound on SLC13A5 and its effects in hepatocytes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/System | Assay | Species | IC50 | Reference |
| HEK293 cells expressing human NaCT (SLC13A5) | [14C]-Citrate Uptake | Human | 0.51 µM | [1] |
| HEK293 cells expressing human NaDC1 | [14C]-Citrate Uptake | Human | 13.2 µM | [1] |
| HEK293 cells expressing human NaDC3 | [14C]-Citrate Uptake | Human | 14.1 µM | [1] |
| Primary Hepatocytes | [14C]-Citrate Uptake | Human | 0.74 µM | [1] |
| Primary Hepatocytes | [14C]-Citrate Uptake | Mouse | 0.21 µM | [1] |
| Primary Hepatocytes | [14C]-Citrate Uptake | Rat | 0.12 µM | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on citrate uptake and fatty acid synthesis.
Protocol 1: In Vitro [14C]-Citrate Uptake Assay in Primary Hepatocytes
This protocol is designed to measure the inhibitory effect of this compound on citrate uptake in primary hepatocytes.
Materials:
-
Primary hepatocytes (human, mouse, or rat)
-
Collagen-coated cell culture plates
-
Hepatocyte culture medium
-
Krebs-Henseleit (KH) buffer supplemented with 10 mM HEPES, pH 7.4
-
This compound
-
[14C]-Citrate
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Seeding: Seed primary hepatocytes on collagen-coated plates at a density of 1 x 105 cells/well and allow them to attach for 4-6 hours in hepatocyte culture medium.
-
Pre-incubation: Gently wash the cells twice with warm KH buffer. Then, pre-incubate the cells for 30 minutes at 37°C with KH buffer containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (e.g., DMSO).
-
Initiation of Uptake: Start the citrate uptake by adding KH buffer containing [14C]-citrate (final concentration of ~50 µM, with a specific activity of 1-5 µCi/µmol) and the corresponding concentration of this compound or vehicle.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KH buffer.
-
Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of De Novo Fatty Acid Synthesis using [3H]-Water in Primary Hepatocytes
This protocol measures the rate of de novo fatty acid synthesis by quantifying the incorporation of tritium (B154650) from [3H]-water into lipids.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
[3H]-Water (tritiated water)
-
Saponification solution (e.g., 30% KOH)
-
Ethanol
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment: Culture primary hepatocytes in the presence of various concentrations of this compound or vehicle control for 24 hours.
-
Labeling: Add [3H]-water to the culture medium at a final activity of 0.5 mCi/mL and incubate for 2-4 hours at 37°C.
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into a glass tube.
-
Add saponification solution and ethanol, and heat at 70°C for 1 hour to saponify the lipids.
-
-
Fatty Acid Extraction:
-
Cool the samples and acidify with HCl.
-
Extract the fatty acids by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper hexane layer.
-
Repeat the extraction twice.
-
-
Quantification:
-
Evaporate the pooled hexane extracts to dryness.
-
Resuspend the lipid residue in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the amount of total cellular protein. Calculate the percentage of inhibition of fatty acid synthesis for each concentration of this compound relative to the vehicle control.
Visualizations
Signaling Pathway of this compound in the Inhibition of Fatty Acid Synthesis
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing the Impact of this compound on Fatty Acid Synthesisdot
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Transcriptional Regulation of the Mitochondrial Citrate and Carnitine/Acylcarnitine Transporters: Two Genes Involved in Fatty Acid Biosynthesis and β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fatty Acid Synthesis (Citrate Shuttle) Mnemonic for USMLE [pixorize.com]
Troubleshooting & Optimization
Troubleshooting PF-06761281 experiments
Welcome to the technical support center for PF-06761281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to help troubleshoot common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally active small molecule inhibitor. Its primary target is the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2][3] This transporter is responsible for moving citrate from the blood into cells, particularly in the liver and brain.[4][5]
Q2: What is the mechanism of action for this compound?
This compound is an allosteric, state-dependent inhibitor of SLC13A5.[6] This means its inhibitory potency is highly dependent on the concentration of citrate.[4][6] Unlike a competitive inhibitor that would be less effective at high substrate concentrations, the inhibitory effect of this compound can increase with rising citrate levels.[4]
Q3: What is the selectivity profile of this compound?
This compound is a partially selective inhibitor. It is significantly more potent against the sodium-coupled citrate transporter (NaCT, SLC13A5) compared to the related sodium-coupled dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[1][2] It exhibits over 25-fold selectivity for NaCT over NaDC1 and NaDC3 in vitro.[2]
Q4: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM).[3] For cellular assays, it can also be diluted in water.[5]
-
Solid Powder: Store at -20°C for up to 12 months.[3]
-
In Solvent: Store stock solutions at -80°C for up to 6 months.[3] Always refer to the manufacturer's datasheet for specific storage and handling instructions.
Q5: What are the common experimental applications for this compound?
This compound is primarily used in research to investigate the role of citrate transport in metabolic regulation. Inhibition of SLC13A5 is being explored as a potential therapeutic strategy for type 2 diabetes and fatty liver disease.[6] Key applications include:
-
Inhibiting citrate uptake in cell-based assays (e.g., HEK293, HepG2).[1][7]
-
Studying the downstream metabolic consequences of reduced intracellular citrate.
-
In vivo studies in animal models to assess effects on plasma glucose and liver metabolism.[3]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various experimental systems. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/System | Cell Line | IC50 (µM) | Reference |
| NaCT (SLC13A5) | HEK293 Cells | 0.51 | [1][3] |
| NaDC1 (SLC13A2) | HEK293 Cells | 13.2 | [1] |
| NaDC3 (SLC13A3) | HEK293 Cells | 14.1 | [1] |
| NaCT (Human) | Human Hepatocytes | 0.74 | [1][2] |
| NaCT (Mouse) | Mouse Hepatocytes | 0.21 | [1] |
| NaCT (Rat) | Rat Hepatocytes | 0.12 | [1] |
Troubleshooting Guide
Problem: I am seeing high variability or inconsistent IC50 values in my cell-based citrate uptake assay.
-
Possible Cause 1: Fluctuating Citrate Concentrations.
-
Explanation: this compound is a state-dependent allosteric inhibitor, and its potency is linked to the ambient citrate concentration.[4][6] Variations in citrate levels in your media or buffers between experiments can lead to shifts in the measured IC50.
-
Solution: Ensure that the concentration of citrate in your assay buffer is consistent and precisely controlled across all experiments and replicates. Consider measuring the citrate concentration in your media lot.
-
-
Possible Cause 2: Compound Solubility and Stability.
-
Explanation: The compound may be precipitating out of solution at higher concentrations or degrading in the assay medium over the course of the experiment.
-
Solution: Visually inspect your wells for precipitation, especially at the highest concentrations. Prepare fresh dilutions of the compound for each experiment from a frozen stock. Consider using a buffer containing a low percentage of serum or BSA to improve solubility, but first validate that this does not interfere with the assay.
-
-
Possible Cause 3: Cell Health and Density.
-
Explanation: Inconsistent cell seeding density or poor cell health can lead to variable transporter expression and function, resulting in erratic data.
-
Solution: Use a consistent seeding density and ensure cells are in the logarithmic growth phase. Always perform a cell viability check (e.g., Trypan Blue exclusion) before starting the assay.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-06761281 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT/SLC13A5).[1][2][3] It functions as an allosteric, state-dependent inhibitor.[4] This means its binding to the transporter is not at the citrate binding site, and its inhibitory potency is influenced by the concentration of citrate, the natural substrate of the transporter.[4]
Q2: What is the primary application of this compound in in vitro studies?
This compound is primarily used to study the role of NaCT/SLC13A5 in cellular metabolism. By inhibiting citrate uptake, researchers can investigate the downstream effects on pathways such as de novo lipogenesis and glycolysis.[5]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type and experimental conditions. Reported values are summarized in the table below.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in a suitable solvent like water or DMSO to create a stock solution.[6] It is crucial to ensure the final solvent concentration in the cell culture medium is minimal (typically <0.1% for DMSO) to avoid solvent-induced toxicity. Aliquot the stock solution to prevent multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line/System | Target | IC50 Value | Species | Reference |
| HEK cells expressing NaCT | NaCT/SLC13A5 | 0.51 µM | Human | [1][3] |
| HEK cells expressing NaDC1 | NaDC1/SLC13A2 | 13.2 µM | Human | [1] |
| HEK cells expressing NaDC3 | NaDC3/SLC13A3 | 14.1 µM | Human | [1] |
| Human Hepatocytes | NaCT/SLC13A5 | 0.74 µM | Human | [1][2] |
| Mouse Hepatocytes | NaCT/SLC13A5 | 0.21 µM | Mouse | [1] |
| Rat Hepatocytes | NaCT/SLC13A5 | 0.12 µM | Rat | [1] |
Experimental Protocols
Detailed Protocol for [14C]-Citrate Uptake Assay in HEK293 Cells
This protocol is adapted from studies investigating SLC13A5 inhibition.
Materials:
-
HEK293 cells stably or transiently overexpressing human NaCT/SLC13A5
-
Control HEK293 cells (not expressing the transporter)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 24- or 48-well plates
-
NaCl uptake buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.4)
-
Choline (B1196258) wash buffer (140 mM choline chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
[¹⁴C]-Citrate
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed NaCT-expressing and control HEK293 cells onto poly-D-lysine coated plates and grow to confluence.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed NaCl uptake buffer.[7]
-
Add NaCl uptake buffer containing the desired concentrations of this compound or vehicle control to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Uptake Initiation:
-
Remove the pre-incubation buffer.
-
Add NaCl uptake buffer containing [¹⁴C]-citrate (and the same concentration of this compound or vehicle as in the pre-incubation step). The final citrate concentration should be carefully chosen based on the experimental goals.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Uptake Termination:
-
Aspirate the uptake buffer.
-
Wash the cells three times with ice-cold choline wash buffer to remove extracellular [¹⁴C]-citrate.
-
-
Cell Lysis and Measurement:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Calculate the percentage of inhibition by comparing the uptake in this compound-treated cells to the vehicle-treated cells.
-
Troubleshooting Guides
Issue 1: No or low inhibition of citrate uptake observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range of this compound. Start from nanomolar to micromolar concentrations. |
| High citrate concentration in the assay medium. | As this compound is a state-dependent inhibitor, its potency can be affected by the substrate concentration.[4] Try reducing the citrate concentration in your uptake buffer. |
| Incorrect assay conditions. | Verify the pH and composition of your buffers. Ensure the incubation times for pre-incubation and uptake are appropriate. |
| Low expression of NaCT in the cells. | Confirm the expression of SLC13A5 in your cell line using techniques like qPCR or Western blotting. |
| Degradation of this compound. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. Use a multichannel pipette for better consistency. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water. |
| Pipetting errors during reagent addition. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete washing. | Ensure complete removal of the uptake buffer and thorough washing to reduce background radioactivity. |
Issue 3: Observed cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | Determine the IC50 and use concentrations around this value. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically ≤ 0.1%). |
| Prolonged incubation time. | Perform a time-course experiment to find the shortest incubation time that yields a robust inhibitory effect. |
Mandatory Visualizations
References
- 1. [PDF] Rational design of allosteric inhibitors and activators using the population-shift model: in vitro validation and application to an artificial biosensor. | Semantic Scholar [semanticscholar.org]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
PF-06761281 solubility and stability issues
Welcome to the technical support center for PF-06761281. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by addressing common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 10 mM in DMSO can be prepared.[1]
Q2: What are the recommended storage conditions for this compound?
The storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Improper storage can lead to the degradation of the compound.[2] To ensure the stability and integrity of this compound, please refer to the storage guidelines in the table below.
Q3: Can I store my this compound stock solution at -20°C long-term?
While -80°C is recommended for long-term storage of stock solutions, they can be stored at -20°C for up to one month.[3] For storage periods exceeding one month, a -80°C freezer is highly recommended to maintain the compound's integrity.
Q4: I accidentally left the solid this compound at room temperature. Is it still usable?
Solid this compound is stable for a few weeks at ambient temperature during shipping.[4] Therefore, short-term exposure to room temperature is unlikely to cause significant degradation. However, for optimal stability, it should be returned to the recommended storage conditions as soon as possible.
Q5: Is it advisable to pre-mix this compound with cell culture medium for future use?
It is generally not recommended to pre-mix and store media containing this compound. The stability of small molecule inhibitors in the complex aqueous environment of cell culture medium can be unpredictable and may lead to degradation or precipitation over time.[5] It is best practice to prepare fresh working solutions from a frozen stock for each experiment.[2]
Troubleshooting Guides
Issue 1: Precipitation Observed in Cell Culture Medium After Adding this compound
Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common issue, often arising when the compound's concentration exceeds its solubility limit in the final medium.[2][6]
Possible Causes and Solutions:
-
High Final Concentration: The desired concentration of this compound may be above its solubility threshold in your specific cell culture medium.
-
Recommendation: Perform a solubility test by preparing serial dilutions of this compound in your experimental medium to determine the maximum achievable concentration without precipitation.[2]
-
-
Improper Mixing Technique: Adding the DMSO stock solution too quickly or into cold medium can cause the compound to crash out of solution.
-
Recommendation: Warm the cell culture medium to 37°C before use.[5] Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to facilitate mixing.
-
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and cause precipitation, especially with temperature shifts.
-
Recommendation: Avoid repeated freeze-thaw cycles of your media and supplements. Ensure the medium is fully warmed and equilibrated before adding the compound.
-
Issue 2: Inconsistent or No Biological Effect Observed
Variable or absent biological effects of this compound can stem from compound degradation or suboptimal experimental conditions.
Possible Causes and Solutions:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have compromised the compound's activity.[2]
-
Recommendation: Always adhere to the recommended storage conditions. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment.
-
-
Sub-optimal Assay Conditions: The inhibitory potency of this compound can be influenced by factors such as the concentration of citrate (B86180) in the medium.
-
Recommendation: Be aware that this compound is an allosteric, state-dependent inhibitor, and its potency is highly dependent on the ambient citrate concentration.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Reference(s) |
| Solubility | ||
| In DMSO | 10 mM | [1] |
| Storage Conditions | ||
| Solid Powder (Short-term) | 0 - 4°C for days to weeks | [4] |
| Solid Powder (Long-term) | -20°C for months to years | [4] |
| In Solvent (-20°C) | Up to 1 month | [3] |
| In Solvent (-80°C) | Up to 6 months | [1][3] |
Table 2: In Vitro Potency of this compound
| Target/Cell Line | IC₅₀ | Reference(s) |
| HEK-hNaCT | 0.51 µM | [7][8] |
| Human Hepatocytes | 0.74 µM | [7][8] |
| Mouse Hepatocytes | 0.21 µM | [7][8] |
| Rat Hepatocytes | 0.12 µM | [7][8] |
| HEK-NaDC1 | 13.2 µM | [8] |
| HEK-NaDC3 | 14.1 µM | [8] |
Experimental Protocols
Protocol: [¹⁴C]-Citrate Uptake Assay in Whole Cells
This protocol is adapted from a method used for a similar compound and can be used to assess the inhibitory activity of this compound on the sodium-coupled citrate transporter (NaCT).[9]
Materials:
-
Transport Buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Wash Buffer: 140 mM choline (B1196258) chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4.
-
Uptake Solution: Transport Buffer containing the desired concentration of this compound and [¹⁴C]-citrate.
-
Lysis Buffer: Appropriate buffer for cell lysis (e.g., RIPA buffer).
-
Scintillation cocktail.
Workflow:
References
- 1. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of PF-06761281
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using PF-06761281. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] It functions as a state-dependent, allosteric inhibitor.[3] This means its inhibitory potency can be influenced by the concentration of the natural substrate, citrate.[3]
Q2: What is the selectivity profile of this compound against related transporters?
This compound exhibits significant selectivity for SLC13A5 over other members of the SLC13 family, namely NaDC1 (SLC13A2) and NaDC3 (SLC13A3). This selectivity is crucial for minimizing off-target effects related to the inhibition of other dicarboxylate transporters.
Q3: Has this compound been screened against a broader panel of off-targets?
Yes, this compound was found to be inactive when screened against a selectivity panel of 65 different targets.[1] While the specific composition of this panel is not publicly available, this screening provides evidence of its specificity.
Q4: What are the expected downstream metabolic consequences of inhibiting SLC13A5 with this compound?
Inhibition of SLC13A5 by this compound blocks the transport of extracellular citrate into cells, particularly in the liver where SLC13A5 is highly expressed. This can lead to:
-
Reduced de novo lipogenesis: Cytosolic citrate is a key precursor for fatty acid synthesis. By limiting its intracellular availability, this compound can decrease the production of lipids.
-
Alterations in glucose metabolism: Inhibition of SLC13A5 has been shown to result in modest reductions in plasma glucose concentrations.[4]
-
Increased plasma citrate levels: By blocking cellular uptake, this compound can lead to an elevation in circulating citrate levels.
Q5: Are there any known species-specific differences in the activity of this compound?
This compound has been shown to inhibit citrate uptake in rat, mouse, and human hepatocytes, indicating its activity across these species.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in my cellular assays.
-
Possible Cause 1: Citrate concentration in the assay medium.
-
Explanation: this compound is a state-dependent inhibitor, and its apparent potency can be affected by the concentration of citrate.[3]
-
Troubleshooting Step: Carefully control and report the citrate concentration in your assay medium. Ensure consistency across all experiments. Consider performing assays at different citrate concentrations to characterize this dependency.
-
-
Possible Cause 2: Cell line variability.
-
Explanation: The level of SLC13A5 expression can vary between different cell lines and even between different passages of the same cell line.
-
Troubleshooting Step: Use a cell line with confirmed high-level expression of SLC13A5. If using a transiently transfected system, monitor transfection efficiency. Consider using a stable cell line for more consistent results.
-
-
Possible Cause 3: Assay format.
-
Explanation: Different assay formats (e.g., radiolabeled citrate uptake vs. downstream metabolic assays) may yield different apparent potencies.
-
Troubleshooting Step: Ensure your assay is optimized and validated for measuring SLC13A5 activity. Refer to the detailed experimental protocols below for guidance.
-
Problem 2: Observing unexpected cellular phenotypes that may be off-target effects.
-
Possible Cause 1: Inhibition of related dicarboxylate transporters.
-
Explanation: Although this compound is selective for SLC13A5, at very high concentrations it may inhibit NaDC1 and NaDC3.
-
Troubleshooting Step: Perform a dose-response experiment to determine if the observed phenotype is concentration-dependent. Compare the effective concentration to the known IC50 values for NaDC1 and NaDC3 (see table below). Use the lowest effective concentration of this compound to minimize potential off-target effects.
-
-
Possible Cause 2: Indirect effects of SLC13A5 inhibition.
-
Explanation: The metabolic changes induced by SLC13A5 inhibition (e.g., altered energy status, changes in lipid metabolism) can have widespread and sometimes unexpected effects on cellular physiology.
-
Troubleshooting Step: Investigate the downstream metabolic consequences of SLC13A5 inhibition in your specific experimental system. Measure key metabolites to confirm the on-target effect and to better understand the observed phenotype.
-
Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Cell Line | IC50 (µM) |
| SLC13A5 (NaCT) | HEK293 | 0.51[1][5] |
| SLC13A2 (NaDC1) | HEK293 | 13.2[1][5] |
| SLC13A3 (NaDC3) | HEK293 | 14.1[1][5] |
Table 2: this compound Activity in Hepatocytes
| Species | Cell Type | IC50 (µM) |
| Rat | Hepatocytes | 0.12[1] |
| Mouse | Hepatocytes | 0.21[1] |
| Human | Hepatocytes | 0.74[1] |
Experimental Protocols
1. Radiolabeled Citrate Uptake Assay in Mammalian Cells
This protocol is a standard method for directly measuring the inhibitory activity of compounds on SLC13A5.
-
Cell Culture: Plate HEK293 cells stably expressing human SLC13A5 (or a suitable alternative) in 24-well plates and grow to confluence.
-
Assay Preparation:
-
Wash cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Prepare a solution of this compound at various concentrations in HBSS.
-
Prepare a solution of [14C]-citrate in HBSS.
-
-
Inhibition Assay:
-
Pre-incubate the cells with the this compound solutions for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate citrate uptake by adding the [14C]-citrate solution to each well.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial and measure radioactivity using a scintillation counter.
-
Determine the protein concentration in parallel wells for normalization.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
2. Citrate Toxicity Assay in HEK293T Cells
This is an indirect functional assay that leverages the toxic effects of high intracellular citrate concentrations.
-
Cell Culture: Plate HEK293T cells in 96-well plates.
-
Transfection (if necessary): Transfect cells with a vector expressing human SLC13A5.
-
Compound and Citrate Treatment:
-
Add this compound at various concentrations to the cell culture medium.
-
Add a high concentration of citrate (e.g., in the millimolar range, to be optimized for your cell line) to induce toxicity.
-
Incubate for 24-48 hours.
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Increased cell viability in the presence of this compound indicates inhibition of citrate uptake. Determine the EC50 value for the protective effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for off-target effect assessment.
Caption: Logical relationship of this compound to its targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: PF-06761281 Cytotoxicity Assessment
Disclaimer: This document is intended to serve as a technical support guide for researchers and drug development professionals. As of the latest literature review, specific public data on the direct cytotoxicity of PF-06761281 is limited. The primary focus of available research has been on its mechanism of action as a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5).[1][2][3][4] This guide, therefore, provides general protocols and troubleshooting advice for assessing the cytotoxicity of a compound like this compound, with special considerations for its known mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[2][3][4] It functions as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the concentration of citrate.[1][5] By blocking NaCT, this compound prevents the uptake of extracellular citrate into cells, particularly in the liver.[1]
Q2: Given its mechanism, what might be the expected cytotoxic effects of this compound?
A2: As this compound inhibits citrate import, any cytotoxic effects would likely be linked to the disruption of cellular metabolism. Citrate is a crucial intermediate in the TCA cycle and a precursor for fatty acid synthesis. In nutrient-limited conditions or in cells highly dependent on extracellular citrate, inhibition of NaCT could potentially lead to decreased cell proliferation or viability.[6] It is also plausible that at high concentrations, off-target effects could contribute to cytotoxicity.
Q3: Which cell lines would be most appropriate for testing the cytotoxicity of this compound?
A3: Cell lines with high expression of SLC13A5 would be the most relevant. Liver-derived cell lines, such as HepG2, are a logical choice as the liver has high NaCT expression.[7] It would also be beneficial to include a cell line with low or no SLC13A5 expression as a negative control to distinguish between on-target and off-target cytotoxic effects.
Q4: What types of cytotoxicity assays are recommended for evaluating this compound?
A4: A multi-assay approach is recommended to get a comprehensive understanding of the potential cytotoxic mechanisms.
-
Metabolic Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells, which could be directly impacted by the inhibition of citrate uptake.[2][5]
-
Membrane Integrity Assays (e.g., LDH release): These assays detect damage to the cell membrane, a hallmark of necrosis.[8][9]
-
Apoptosis Assays (e.g., Caspase-3/7 activity): These assays can determine if the compound induces programmed cell death.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my MTT assay.
-
Potential Cause: Uneven cell seeding.
-
Troubleshooting Step: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent cells from settling.
-
-
Potential Cause: Edge effects on the microplate.
-
Troubleshooting Step: The outer wells of a microplate are more susceptible to evaporation and temperature changes. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[4]
-
-
Potential Cause: Incomplete solubilization of formazan (B1609692) crystals.
-
Troubleshooting Step: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle mixing on an orbital shaker for at least 15 minutes.[2]
-
Issue 2: My untreated control cells show low viability.
-
Potential Cause: Poor cell health or contamination.
-
Troubleshooting Step: Always use cells that are in the logarithmic growth phase. Regularly check your cell cultures for any signs of microbial contamination.
-
-
Potential Cause: Solvent cytotoxicity.
-
Troubleshooting Step: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) and does not affect cell viability. Include a vehicle-only control in your experimental setup.
-
Issue 3: I am not observing a dose-dependent cytotoxic effect.
-
Potential Cause: Compound precipitation.
-
Troubleshooting Step: this compound may have limited solubility in aqueous media at high concentrations. Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a different solvent or adjusting the concentration range.
-
-
Potential Cause: Insufficient incubation time.
-
Troubleshooting Step: The cytotoxic effects of a metabolic inhibitor may take time to manifest. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Potential Cause: Cytostatic vs. Cytotoxic Effects.
-
Troubleshooting Step: At certain concentrations, this compound might be inhibiting cell proliferation (cytostatic) rather than inducing cell death (cytotoxic). Consider using an assay that can distinguish between these two effects, such as cell cycle analysis or a direct cell counting method.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its target, SLC13A5, in various systems. This data is crucial for designing cytotoxicity experiments and interpreting the results in the context of on-target effects.
| Target/System | Species | IC50 Value (µM) | Reference |
| HEK cells expressing NaCT | Human | 0.51 | [2] |
| Hepatocytes (citrate uptake) | Human | 0.74 | [2][3] |
| Hepatocytes (citrate uptake) | Rat | 0.12 | [2] |
| Hepatocytes (citrate uptake) | Mouse | 0.21 | [2] |
| HEK cells expressing NaDC1 | Human | 13.2 | [2] |
| HEK cells expressing NaDC3 | Human | 14.1 | [2] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which reflects the number of viable cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (phenol red-free medium is recommended for the final step to reduce background)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well clear flat-bottom plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[2]
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well clear flat-bottom plates
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution (e.g., 50 µL) provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of cytotoxicity according to the manufacturer's protocol, typically by comparing the LDH release in treated wells to that in a maximum LDH release control (cells lysed with a provided lysis buffer).
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Caspase-Glo® 3/7 Assay kit or similar
-
96-well opaque-walled plates suitable for luminescence measurements
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, but use opaque-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Visualizations
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [ireland.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
Navigating the Nuances of PF-06761281 Potency: A Technical Guide to the Impact of Citrate Concentration
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support resource detailing the critical influence of citrate (B86180) on the potency of the SLC13A5 inhibitor, PF-06761281. This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results in your research.
The potency of this compound, a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5), is intricately linked to the ambient concentration of its substrate, citrate. This phenomenon is rooted in the inhibitor's allosteric and state-dependent mechanism of action. Understanding and controlling for this variable is paramount for researchers seeking to generate reliable and comparable data on the efficacy of this compound. This technical support center provides a centralized resource to address common challenges and questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1] This means its inhibitory potency is significantly influenced by the concentration of citrate. In the absence of citrate, this compound has been shown to have low-affinity substrate activity.[1] However, in the presence of citrate, the inhibitory potency of this compound is enhanced.[1]
Q2: How does citrate concentration affect the potency of this compound?
A2: The inhibitory potency of this compound increases with higher concentrations of citrate.[1] This is because the inhibitor preferentially binds to a specific conformational state of the SLC13A5 transporter that is induced or stabilized by the binding of citrate.[1]
Q3: Why are my IC50 values for this compound different from published data?
A3: Discrepancies in IC50 values can often be attributed to variations in experimental conditions, with citrate concentration being a primary factor. Ensure that the citrate concentration in your assay buffer is consistent and comparable to the conditions used in the literature you are referencing. Other factors such as cell type, expression levels of SLC13A5, and incubation times can also influence the results.
Q4: What is the significance of the allosteric, state-dependent inhibition of this compound?
A4: This mechanism suggests that this compound does not directly compete with citrate for the same binding site in a simple competitive manner. Instead, it binds to a different site on the transporter (an allosteric site) and stabilizes a conformation that is less active or inactive. This has implications for its in vivo efficacy, where local citrate concentrations in different tissues may modulate its activity.
Data Presentation: Quantitative Impact of Citrate on this compound Potency
| Cell Line | Transporter | Citrate Concentration | This compound IC50 (µM) | Reference |
| HEK293 | Human NaCT (SLC13A5) | Not specified | 0.51 | [2][3] |
| HEK293 | Human NaDC1 | Not specified | 13.2 | [2] |
| HEK293 | Human NaDC3 | Not specified | 14.1 | [2] |
| Human Hepatocytes | Endogenous NaCT | Not specified | 0.74 | [2] |
| Rat Hepatocytes | Endogenous NaCT | Not specified | 0.12 | [2] |
| Mouse Hepatocytes | Endogenous NaCT | Not specified | 0.21 | [2] |
Note: The citrate concentrations for these reported IC50 values are not explicitly stated in the provided search results. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay for Assessing this compound Inhibition
This protocol outlines a standard method for measuring the inhibition of SLC13A5-mediated citrate uptake by this compound.
Materials:
-
Cells expressing SLC13A5 (e.g., HEK293-SLC13A5 stable cell line or primary hepatocytes)
-
96-well cell culture plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Sodium-free Wash Buffer (e.g., Choline-based buffer)
-
[¹⁴C]-Citrate
-
This compound
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed Assay Buffer.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Citrate Uptake:
-
Add the [¹⁴C]-Citrate solution (at the desired final concentration) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow for citrate uptake.
-
-
Assay Termination:
-
Rapidly aspirate the radioactive solution from the wells.
-
Wash the cells three times with ice-cold, sodium-free Wash Buffer to remove extracellular [¹⁴C]-Citrate.
-
-
Cell Lysis and Measurement:
-
Lyse the cells in each well (e.g., using a lysis buffer or water).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Incomplete washing of extracellular [¹⁴C]-Citrate.- Non-specific binding of [¹⁴C]-Citrate to the plate or cells.- Contaminated reagents. | - Increase the number and volume of washes with ice-cold, sodium-free buffer.- Ensure rapid and complete aspiration of wash buffer.- Pre-coat plates with a blocking agent (e.g., poly-D-lysine) if necessary.- Use fresh, filtered buffers and reagents. |
| Low Signal/No Inhibition | - Low expression or activity of the SLC13A5 transporter.- Incorrect concentration of [¹⁴C]-Citrate or this compound.- Suboptimal incubation times.- Degraded this compound. | - Verify the expression and functionality of the SLC13A5 transporter in your cell line (e.g., via Western blot or a positive control inhibitor).- Confirm the specific activity and concentration of your [¹⁴C]-Citrate stock.- Perform a concentration-response curve for citrate to ensure you are using a concentration on the linear part of the uptake curve.- Optimize the pre-incubation and uptake incubation times.- Use a fresh, validated stock of this compound. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects on the 96-well plate.- Temperature fluctuations during incubation. | - Ensure a homogenous cell suspension and careful seeding technique.- Calibrate and use appropriate pipettes for small volumes.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.- Ensure uniform temperature across the plate during incubations. |
| Unexpected Cell Death or Morphology Changes | - Cytotoxicity of this compound at high concentrations.- Toxicity of the vehicle (e.g., DMSO).- Osmotic stress from buffers. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the cytotoxic concentration range of this compound.- Ensure the final concentration of the vehicle is below the toxic threshold for your cells.- Use isotonic buffers. |
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Allosteric inhibition of SLC13A5 by this compound.
Caption: Experimental workflow for the [¹⁴C]-Citrate uptake assay.
Caption: Logical relationships in troubleshooting common assay issues.
References
Technical Support Center: PF-06761281 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06761281 in experimental settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent and selective SLC13A5 inhibitor.
Troubleshooting Guide
Variability in this compound assay results can arise from several factors, particularly given its allosteric and state-dependent mechanism of action. Below are common issues and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | Citrate (B86180) Concentration: The inhibitory potency of this compound is highly dependent on the ambient citrate concentration. Inconsistent citrate levels between experiments will lead to variable IC50 values.[1] | - Standardize Citrate Concentration: Use a consistent and clearly reported concentration of citrate in all assays. - Control for Endogenous Citrate: When using cell-based assays, be aware of endogenous citrate production and secretion, which can alter the effective citrate concentration. Consider pre-incubation in citrate-free media if appropriate for the experimental design. |
| Cell Health and Density: Variations in cell viability, passage number, and plating density can affect transporter expression and overall metabolic activity, influencing assay outcomes. | - Consistent Cell Culture Practices: Maintain a consistent cell passage number and ensure high cell viability (>90%). Seed cells at a uniform density for all experiments. | |
| Low or No Inhibitory Effect | Incorrect Assay Buffer: The activity of the sodium-coupled citrate transporter (SLC13A5) is dependent on a sodium gradient. | - Use Sodium-Containing Buffer: Ensure the assay buffer contains a physiological concentration of sodium chloride (e.g., 140 mM). |
| Compound Degradation: Improper storage or handling of this compound can lead to loss of activity. | - Proper Storage: Store this compound as recommended by the supplier, typically desiccated at -20°C. Prepare fresh working solutions for each experiment. | |
| Inconsistent Results Across Different Cell Types | Differential Transporter Expression: The expression levels of SLC13A5 can vary significantly between different cell lines and tissues. | - Characterize Transporter Expression: Before conducting inhibition assays, verify the expression of SLC13A5 in your chosen cell model using techniques like qPCR or Western blotting. |
| Species-Specific Differences: The potency of this compound can differ between species. | - Consider Species: Be aware of potential species differences in inhibitor potency when extrapolating results. Refer to species-specific IC50 data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[2][3] It functions as an allosteric, state-dependent inhibitor.[1] This means its binding and inhibitory activity are influenced by the conformational state of the transporter, which is affected by the concentration of citrate.[1]
Q2: What are the primary assays used to characterize this compound?
A2: The most common assay is the [¹⁴C]-citrate uptake assay, which directly measures the inhibition of citrate transport into cells.[4] Other methods include membrane potential assays and electrophysiology, which can provide further insights into the mechanism of inhibition.[1]
Q3: Why is the IC50 of this compound dependent on the citrate concentration?
A3: As a state-dependent allosteric inhibitor, the potency of this compound is enhanced with increasing citrate concentrations.[5] This is because citrate binding to the transporter likely induces a conformational change that favors the binding of this compound to its allosteric site.[5]
Q4: What is the selectivity profile of this compound?
A4: this compound is partially selective for NaCT (SLC13A5) over other members of the SLC13 family, such as NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[2][3]
Q5: How does SLC13A5 inhibition affect cellular metabolism?
A5: By blocking the uptake of extracellular citrate, SLC13A5 inhibitors like this compound can impact several metabolic pathways. Cytosolic citrate is a key precursor for de novo fatty acid synthesis and can also act as an allosteric inhibitor of phosphofructokinase-1, a rate-limiting enzyme in glycolysis.[6][7] Therefore, inhibiting citrate uptake can modulate lipid synthesis and glycolysis.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across different transporter subtypes and species.
Table 1: this compound IC50 Values against Human SLC13 Transporters
| Transporter | Cell Line | IC50 (µM) |
| NaCT (SLC13A5) | HEK-NaCT | 0.51[2] |
| NaDC1 (SLC13A2) | HEK-NaDC1 | 13.2[2] |
| NaDC3 (SLC13A3) | HEK-NaDC3 | 14.1[2] |
Table 2: this compound IC50 Values for Citrate Uptake in Hepatocytes
| Species | Cell Type | IC50 (µM) |
| Human | Human Hepatocytes | 0.74[2] |
| Mouse | Mouse Hepatocytes | 0.21[2] |
| Rat | Rat Hepatocytes | 0.12[2] |
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay in HEK293 Cells Overexpressing SLC13A5
This protocol describes a method to determine the inhibitory activity of this compound on the sodium-coupled citrate transporter (SLC13A5).
Materials:
-
HEK293 cells stably expressing human SLC13A5 (HEK-NaCT)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Collagen-coated 24-well plates
-
Transport Buffer (Sodium-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4
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Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4
-
[¹⁴C]-Citrate (radiolabeled)
-
This compound
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed HEK-NaCT cells onto collagen-coated 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells twice with Transport Buffer.
-
Add Transport Buffer containing various concentrations of this compound or vehicle control to the wells.
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Incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Initiate Uptake:
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Add [¹⁴C]-Citrate to each well to a final concentration (e.g., 10 µM, this should be standardized).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Terminate Uptake:
-
Aspirate the uptake solution and rapidly wash the cells three times with ice-cold Wash Buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to lyse the cells.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
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Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well from a parallel plate using a standard protein assay (e.g., BCA assay).
-
Normalize the counts per minute (CPM) to the protein concentration to obtain the uptake rate.
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathway of SLC13A5 and Citrate Metabolism
Caption: Role of SLC13A5 in citrate transport and its impact on metabolic pathways.
Experimental Workflow for [¹⁴C]-Citrate Uptake Assay
Caption: Workflow for determining the inhibitory effect of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
PF-06761281 experimental controls and best practices
Welcome to the technical support center for PF-06761281, a potent and partially selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric and state-dependent inhibitor of the human sodium-coupled citrate transporter (NaCT/SLC13A5)[1][2]. This means its inhibitory potency is highly dependent on the concentration of citrate, the natural substrate of the transporter[1][2][3][4]. It functions by binding to a site on the transporter that is distinct from the citrate binding site, and in doing so, it stabilizes the transporter in an inward-facing conformation, which prevents the transport of citrate into the cell[3].
Q2: What is the selectivity profile of this compound?
A2: this compound is a partially selective inhibitor of NaCT (SLC13A5) with greater potency for NaCT compared to the related dicarboxylate transporters, NaDC1 (SLC13A2) and NaDC3 (SLC13A3)[5][6]. The selectivity for NaCT is reported to be over 20-fold higher than for NaDC1 and NaDC3[6].
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound solid powder should be stored at -20°C for up to one year. For short-term storage, it can be kept at 4°C for up to six months. If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to six months or at -20°C for one month[5]. The compound is soluble in DMSO at a concentration of 10 mM[5].
Q4: In which cell lines has the activity of this compound been validated?
A4: The inhibitory activity of this compound on citrate uptake has been demonstrated in HEK293 cells engineered to overexpress NaCT (HEK-NaCT)[5] and in primary hepatocytes from humans, rats, and mice[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values between experiments. | The inhibitory potency of this compound is highly dependent on the ambient citrate concentration. Variations in citrate levels in the assay buffer will lead to shifts in the measured IC50.[1][2] | Carefully control and report the citrate concentration in your experimental buffer. Ensure consistency across all experiments. Consider performing a citrate dose-response curve in the presence of a fixed concentration of this compound to characterize this relationship in your specific assay system. |
| Lower than expected potency. | 1. Degradation of the compound due to improper storage. 2. Suboptimal assay conditions. 3. Low expression of NaCT in the cell line used. | 1. Ensure the compound has been stored correctly according to the recommendations (see FAQ Q3). 2. Optimize assay parameters such as incubation time and cell density. Refer to the detailed experimental protocol below. 3. Verify the expression level of SLC13A5 in your cell model using techniques like qPCR or Western blot. Consider using a cell line with confirmed high expression or a transient overexpression system. |
| High background signal in citrate uptake assays. | Non-specific uptake of radiolabeled citrate or binding to the cell surface/plate. | Include appropriate negative controls, such as cells that do not express NaCT or treatment with a non-specific transport inhibitor. Pre-washing cells thoroughly before and after incubation with the radiolabeled substrate can help reduce background. |
| Variability in in vivo study results. | Pharmacokinetic properties of the compound can lead to variability. | Ensure consistent dosing, timing of sample collection, and use of appropriate vehicle controls. Monitor plasma concentrations of this compound to correlate exposure with pharmacodynamic effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay Type | IC50 (µM) | Reference |
| NaCT (SLC13A5) | HEK-NaCT | ¹⁴C-Citrate Uptake | 0.51 | [5] |
| NaDC1 (SLC13A2) | HEK-NaDC1 | ¹⁴C-Citrate Uptake | 13.2 | [5] |
| NaDC3 (SLC13A3) | HEK-NaDC3 | ¹⁴C-Citrate Uptake | 14.1 | [5] |
| NaCT | Human Hepatocytes | ¹⁴C-Citrate Uptake | 0.74 | [1] |
| NaCT | Mouse Hepatocytes | ¹⁴C-Citrate Uptake | 0.21 | [1] |
| NaCT | Rat Hepatocytes | ¹⁴C-Citrate Uptake | 0.12 | [1] |
Experimental Protocols
Key Experiment: [¹⁴C]-Citrate Uptake Assay in HEK293 Cells Overexpressing NaCT
This protocol is a representative method for assessing the inhibitory activity of this compound on NaCT-mediated citrate uptake.
Materials:
-
HEK293 cells stably or transiently expressing human NaCT (SLC13A5)
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Parental HEK293 cells (for negative control)
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4
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This compound stock solution (e.g., 10 mM in DMSO)
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[¹⁴C]-Citric acid
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Unlabeled citric acid
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Scintillation cocktail and vials
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Scintillation counter
Protocol:
-
Cell Seeding: Seed HEK-NaCT and parental HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).
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Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed assay buffer.
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Pre-incubation: Add the diluted this compound or vehicle control to the respective wells and pre-incubate the cells for 15-30 minutes at 37°C.
-
Uptake Initiation: Prepare the uptake solution containing a fixed concentration of [¹⁴C]-citrate (e.g., 1 µM) and unlabeled citrate (concentration will depend on the experimental design to investigate the state-dependent inhibition) in the assay buffer. To start the uptake, aspirate the pre-incubation solution and add the uptake solution to each well.
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Uptake Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes). The optimal time should be determined in preliminary experiments to ensure linear uptake.
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Uptake Termination and Washing: To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold assay buffer.
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Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes.
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Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the specific uptake by subtracting the counts in parental cells from the counts in HEK-NaCT cells. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound on the NaCT transporter.
Caption: Workflow for a [¹⁴C]-Citrate uptake assay.
Caption: Relationship between citrate concentration and this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Understanding PF-06761281 State-Dependent Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting experimental data related to PF-06761281, a state-dependent inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric, state-dependent inhibitor of the human SLC13A5 citrate transporter.[1] Its inhibitory potency is notably dependent on the ambient concentration of citrate.[1][2] This means that the observed inhibitory effect of this compound will vary with the concentration of citrate used in the experiment. Additionally, in the absence of citrate, this compound can act as a low-affinity substrate for the transporter.[1]
Q2: Why is the inhibitory potency of this compound dependent on citrate concentration?
A2: The state-dependent nature of this compound's inhibition suggests that it preferentially binds to a specific conformational state of the SLC13A5 transporter that is induced or stabilized by citrate binding.[2][3] This allosteric mechanism means that as citrate concentrations increase, the transporter is more likely to be in a state that this compound can bind to and inhibit, thus increasing the apparent potency of the inhibitor.[2]
Q3: Is this compound selective for SLC13A5?
A3: Yes, this compound demonstrates selectivity for SLC13A5 over other related dicarboxylate transporters such as NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[4][5][6] This selectivity is attributed to specific amino acid residues within the binding pocket of SLC13A5.[3]
Q4: What are the expected IC50 values for this compound?
A4: The IC50 values for this compound can vary depending on the experimental system and conditions, particularly the citrate concentration. Below is a summary of reported IC50 values.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line/System | Species | IC50 (µM) | Reference |
| NaCT (SLC13A5) | HEK cells | Human | 0.51 | [4][5][6] |
| NaDC1 (SLC13A2) | HEK cells | Human | 13.2 | [4] |
| NaDC3 (SLC13A3) | HEK cells | Human | 14.1 | [4] |
| Citrate Uptake | Hepatocytes | Human | 0.74 | [4][5] |
| Citrate Uptake | Hepatocytes | Mouse | 0.21 | [4] |
| Citrate Uptake | Hepatocytes | Rat | 0.12 | [4] |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our citrate uptake assay.
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Possible Cause 1: Variable Citrate Concentration. The state-dependent nature of this compound means its IC50 is highly sensitive to the concentration of citrate in the assay medium.[1][2]
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Troubleshooting Step: Ensure that the concentration of citrate is kept constant and accurately controlled across all experiments. Report the citrate concentration used when presenting IC50 values.
-
-
Possible Cause 2: Different Cell Lines or Expression Systems. The expression level of SLC13A5 and the presence of other transporters can influence the apparent inhibitory potency.
-
Troubleshooting Step: Use a consistent cell line and expression system for all comparative experiments. Characterize the expression level of SLC13A5 in your system.
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Issue 2: Observing transporter activity even at high concentrations of this compound.
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Possible Cause: Substrate Activity of this compound. In the absence or at very low concentrations of citrate, this compound can be transported by SLC13A5, exhibiting low-affinity substrate activity.[1]
-
Troubleshooting Step: Design experiments to differentiate between inhibition of citrate transport and transport of this compound itself. This can be achieved by using radiolabeled this compound or by measuring downstream metabolic effects specific to citrate.
-
Experimental Protocols
Key Experiment: [14C]-Citrate Uptake Assay in HEK293 Cells
This protocol is a generalized procedure based on methodologies described in the cited literature.
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Cell Culture: Culture HEK293 cells stably expressing human SLC13A5 (HEK-NaCT) in appropriate media.
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Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Assay Buffer Preparation: Prepare a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and a sodium-free buffer (e.g., replacing NaCl with choline (B1196258) chloride) for determining sodium-dependent uptake.
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Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure:
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Wash the cells with sodium-free buffer.
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Pre-incubate the cells with the various concentrations of this compound in sodium-containing buffer for a specified time (e.g., 10-30 minutes).
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Initiate the uptake by adding a solution containing a fixed concentration of [14C]-citrate and the corresponding concentration of this compound in sodium-containing buffer.
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Incubate for a defined period (e.g., 10 minutes) at 37°C.
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Terminate the uptake by rapidly washing the cells with ice-cold sodium-free buffer.
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Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
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Subtract the counts from the sodium-free condition (non-specific uptake) from the sodium-containing condition to determine the SLC13A5-mediated uptake.
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Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Visualizations
Caption: Mechanism of this compound inhibition of the SLC13A5 transporter.
Caption: Experimental workflow for a [14C]-Citrate uptake assay.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
How to minimize PF-06761281 experimental artifacts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize experimental artifacts when working with PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values or variable inhibition of citrate uptake.
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Potential Cause: this compound is an allosteric, state-dependent inhibitor of NaCT.[1] Its inhibitory potency is highly dependent on the concentration of citrate in the experimental medium.[1][2][3] Variations in citrate levels between experiments or even within an experiment can lead to shifts in the apparent IC50 value.
-
Solution:
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Standardize Citrate Concentration: Ensure that the citrate concentration in your assay buffer is consistent across all experiments.
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Control for Citrate in Media: Be aware of the citrate concentration in your cell culture medium and any supplements, as this can affect the baseline for your inhibition assays.
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Report Citrate Levels: When reporting IC50 values for this compound, always state the citrate concentration at which the measurement was performed.
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Issue 2: Unexpected off-target effects or activity in cells not expressing NaCT.
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Potential Cause: While this compound is highly selective for NaCT over the related dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), at higher concentrations, it can inhibit these transporters.[4][5][6] The IC50 values for NaDC1 and NaDC3 are more than 25 times higher than for NaCT.[5]
-
Solution:
-
Confirm Target Expression: Verify the expression of SLC13A5, SLC13A2, and SLC13A3 in your experimental cell lines or tissues.
-
Use Appropriate Concentrations: Titrate this compound carefully and use the lowest effective concentration to minimize the risk of off-target effects. Refer to the selectivity data to determine an appropriate concentration range.
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Employ Control Cell Lines: Use a cell line that does not express NaCT as a negative control to identify potential off-target effects.
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Issue 3: Persistent inhibition after washout of the compound.
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Potential Cause: Some inhibitors of SLC transporters have been observed to remain bound to the transporter even after washing the cells.[3] This can lead to a prolonged inhibitory effect that might be misinterpreted as an artifact of the experimental system.
-
Solution:
-
Implement Rigorous Washout Protocols: If your experimental design requires the removal of the inhibitor, perform multiple, thorough washes with a suitable buffer.
-
Perform a Time-Course Experiment: To determine the duration of the inhibitory effect after washout, measure citrate uptake at various time points after removing this compound.
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Consider Pre-incubation Effects: Be aware that pre-incubating cells with this compound may lead to a sustained inhibition that is not easily reversible.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an allosteric, state-dependent inhibitor of the sodium-coupled citrate transporter (NaCT/SLC13A5).[1] This means its binding to the transporter is influenced by the conformational state of the transporter, which is in turn affected by the binding of citrate.[2][3]
What is the selectivity profile of this compound?
This compound is a selective inhibitor of NaCT. It has over 25-fold selectivity for NaCT over the related transporters NaDC1 and NaDC3.[5] In a broader panel of 65 targets, it was found to be inactive, suggesting high specificity.[5]
What are the recommended storage conditions for this compound?
For long-term storage, this compound solid powder should be stored at -20°C.[4] For solutions in solvent, storage at -80°C is recommended.[6]
In which cell lines has the activity of this compound been characterized?
The inhibitory activity of this compound on citrate uptake has been demonstrated in HEK293 cells engineered to express NaCT, as well as in rat, mouse, and human hepatocytes.[4]
Quantitative Data Summary
| Target/System | Parameter | Value | Reference |
| HEK cells expressing human NaCT (SLC13A5) | IC50 | 0.51 µM | [4][5][6] |
| HEK cells expressing human NaDC1 (SLC13A2) | IC50 | 13.2 µM | [4][5] |
| HEK cells expressing human NaDC3 (SLC13A3) | IC50 | 14.1 µM | [4][5] |
| Human Hepatocytes | IC50 | 0.74 µM (740 nM) | [4][5] |
| Rat Hepatocytes | IC50 | 0.12 µM | [4] |
| Mouse Hepatocytes | IC50 | 0.21 µM | [4] |
Experimental Protocols and Visualizations
Signaling Pathway: Inhibition of Citrate Uptake by this compound
This diagram illustrates the mechanism of this compound as an allosteric inhibitor of the NaCT/SLC13A5 transporter.
Caption: Allosteric inhibition of NaCT by this compound blocks citrate transport.
Experimental Workflow: Troubleshooting Inconsistent IC50 Values
This workflow provides a logical approach to diagnosing and resolving variability in this compound potency measurements.
Caption: Troubleshooting workflow for variable this compound IC50 values.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
PF-06761281 activity in different cell lines
Welcome to the technical support center for PF-06761281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various cell lines, including troubleshooting guides and frequently asked questions for common experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2][3] SLC13A5 is responsible for transporting citrate from the extracellular space into cells.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a state-dependent, allosteric inhibitor of SLC13A5.[4][5] This means its inhibitory potency can be influenced by the concentration of the natural substrate, citrate.[4][5]
Q3: In which cell lines has the activity of this compound been characterized?
A3: The activity of this compound has been characterized in several cell lines, including Human Embryonic Kidney (HEK293) cells engineered to express SLC13 family members (SLC13A5, SLC13A2/NaDC1, SLC13A3/NaDC3) and primary hepatocytes from humans, rats, and mice.[1][2]
Q4: How does inhibition of SLC13A5 by this compound affect cellular metabolism?
A4: By blocking citrate uptake, this compound can impact multiple metabolic pathways. Intracellular citrate is a key metabolite that serves as a precursor for fatty acid and cholesterol synthesis and plays a regulatory role in glycolysis and gluconeogenesis.[6][4][7] Therefore, inhibition of SLC13A5 can lead to decreased lipid synthesis and alterations in glucose metabolism.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in several cell systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line/System | Target | IC50 (µM) | Reference |
| HEK293 | Human SLC13A5 (NaCT) | 0.51 | [1][2] |
| HEK293 | Human SLC13A2 (NaDC1) | 13.2 | [1][2] |
| HEK293 | Human SLC13A3 (NaDC3) | 14.1 | [1][2] |
| Rat Hepatocytes | Rat SLC13A5 (NaCT) | 0.12 | [1] |
| Mouse Hepatocytes | Mouse SLC13A5 (NaCT) | 0.21 | [1] |
| Human Hepatocytes | Human SLC13A5 (NaCT) | 0.74 | [1][2] |
Experimental Protocols
Cell Culture
HEK293 Cells:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with phosphate-buffered saline (PBS), detach with a brief incubation in 0.25% trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
HepG2 Cells (as a model for human hepatocytes):
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80% confluency. Wash with PBS, detach with 0.25% trypsin-EDTA, and re-seed at a 1:3 to 1:4 ratio.
[¹⁴C]-Citrate Uptake Assay
This protocol is a general guideline for measuring SLC13A5 activity in adherent cells.
Materials:
-
Adherent cells (e.g., HEK293 expressing SLC13A5 or hepatocytes) cultured in 24- or 96-well plates.
-
[¹⁴C]-Citrate (radiolabeled citric acid).
-
This compound stock solution (in DMSO).
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, and 25 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 0.1 M NaOH or 1% SDS in PBS.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in Uptake Buffer from the stock solution. Include a vehicle control (DMSO) at the same final concentration as in the compound dilutions.
-
Pre-incubation: Aspirate the culture medium from the wells and wash the cells once with Uptake Buffer. Add the this compound dilutions or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiation of Uptake: To initiate the citrate uptake, add the [¹⁴C]-Citrate-containing Uptake Buffer to each well. The final concentration of [¹⁴C]-Citrate should be optimized for your cell system (typically in the low µM range).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of uptake for the specific cell line.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Troubleshooting Guide for [¹⁴C]-Citrate Uptake Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background/Non-specific Binding | - Inefficient washing- Cell monolayer is not intact- Radioligand sticking to the plate | - Increase the number of washes with ice-cold PBS.- Ensure cells are not overgrown and handle the plate gently during washing.- Pre-coat plates with a blocking agent like poly-D-lysine. |
| Low Signal/No Uptake | - Low transporter expression- Inactive cells- Incorrect buffer composition (e.g., lack of sodium)- Degraded [¹⁴C]-Citrate | - Use a cell line with confirmed high expression of SLC13A5 or a positive control cell line.- Ensure cells are healthy and not passaged too many times.- Verify the sodium concentration in the uptake buffer as SLC13A5 is a sodium-dependent transporter.- Use a fresh batch of radiolabeled citrate and store it properly. |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors- Temperature fluctuations | - Ensure a homogenous cell suspension when seeding and check for even cell distribution.- Use calibrated pipettes and be consistent with pipetting technique.- Maintain a constant temperature during the incubation steps. |
| Unexpected this compound Potency (IC50 shift) | - Incorrect compound dilution- Presence of varying citrate concentrations in the assay buffer- this compound degradation | - Prepare fresh serial dilutions for each experiment.- As this compound is a state-dependent inhibitor, its potency is affected by citrate concentration. Ensure a consistent and known concentration of unlabeled citrate in your assay buffer.- Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Visualizations
Signaling Pathway of Citrate Metabolism
Caption: Signaling pathway of citrate metabolism and the inhibitory action of this compound.
Experimental Workflow for [¹⁴C]-Citrate Uptake Assay
Caption: Experimental workflow for determining the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. A Variant of SLC1A5 Is a Mitochondrial Glutamine Transporter for Metabolic Reprogramming in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SLC13A5 plays an essential role in the energy shift to oxidative phosphorylation in cisplatin-resistant mesothelioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Metabolic Reprogramming in Cancer Cells Supporting Enhanced Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ubigene.us [ubigene.us]
Addressing inconsistent results with PF-06761281
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PF-06761281 in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to address potential challenges and ensure consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2][3][4] It functions as an allosteric, state-dependent inhibitor.[5] This means its inhibitory potency is significantly influenced by the concentration of citrate, the natural substrate of the transporter.[5] this compound preferentially binds to a specific conformation of NaCT that is induced or stabilized by citrate binding.
Q2: My inhibitory results with this compound are inconsistent between experiments. What are the likely causes?
A2: Inconsistent results with this compound can arise from several factors, primarily related to its unique mechanism of action and standard laboratory variables:
-
Variable Citrate Concentration: As a state-dependent inhibitor, the potency of this compound is highly dependent on the ambient citrate concentration in your assay.[5] Inconsistent citrate levels in your media or buffer can lead to significant variability in IC50 values.
-
Compound Solubility and Stability: Like many small molecules, this compound's solubility and stability in aqueous solutions can be limited. Precipitation of the compound in stock solutions or assay media will lead to inaccurate concentrations and reduced efficacy.
-
Cell Culture Conditions: Variations in cell passage number, cell density, and overall cell health can alter the expression and activity of SLC13A5, thereby affecting the inhibitor's potency.
-
Assay-Specific Parameters: Inconsistencies in incubation times, reagent preparation, and instrument settings can all contribute to experimental variability.
Q3: How should I prepare and store this compound to ensure its stability and activity?
A3: Proper handling and storage are critical for maintaining the integrity of this compound.
-
Solid Form: The solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable; for long-term storage (months to years), -20°C is recommended.[1]
-
Stock Solutions: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and protect from light. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6][7] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: How can I confirm that the observed effects are due to on-target inhibition of SLC13A5 and not off-target effects?
A4: While this compound has been shown to be highly selective with no activity in a panel of 65 other targets, it is good practice to confirm on-target activity.[1] Consider the following approaches:
-
Use a Structurally Different SLC13A5 Inhibitor: If another inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: If feasible, overexpressing a mutant form of SLC13A5 that is resistant to this compound should reverse the observed phenotype.
-
Control Cell Lines: Utilize parental cell lines that do not express SLC13A5 or use CRISPR/Cas9 to generate SLC13A5 knockout cells as negative controls.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for this compound in a [¹⁴C]-Citrate Uptake Assay
| Potential Cause | Recommended Solution |
| Inconsistent Citrate Concentration | Standardize the citrate concentration in your assay buffer across all experiments. Remember that the inhibitory potency of this compound is dependent on the citrate concentration.[5] |
| Precipitation of this compound | Visually inspect your stock and working solutions for any precipitate. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solubility issues. |
| Variable Cell Health or Density | Use cells within a consistent and low passage number range. Ensure uniform cell seeding density in all wells. Visually inspect cells for consistent morphology and confluency before starting the assay. |
| Inconsistent Incubation Times | Standardize the pre-incubation time with this compound and the incubation time with [¹⁴C]-citrate for all experiments. |
| High Background Signal | Ensure thorough washing steps to remove all extracellular [¹⁴C]-citrate. Include a control with a known potent inhibitor at a high concentration to determine the maximum inhibition and background signal. |
Issue 2: Lower than Expected Potency of this compound
| Potential Cause | Recommended Solution |
| Degraded this compound Stock | Prepare a fresh stock solution from the solid compound. Verify the concentration and purity of your stock solution using analytical methods like HPLC if possible. Review your storage and handling procedures.[7] |
| Suboptimal Citrate Concentration | The inhibitory potency of this compound is enhanced in the presence of citrate.[5] Ensure your assay includes an appropriate concentration of citrate to facilitate the inhibitor's state-dependent binding. |
| Low Expression of SLC13A5 | Confirm the expression of SLC13A5 in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to have high endogenous expression or a stably transfected cell line overexpressing SLC13A5. |
| Short Pre-incubation Time | As an allosteric inhibitor, this compound may require sufficient time to bind to the transporter and induce a conformational change. Optimize the pre-incubation time with the inhibitor before adding the substrate. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay | IC50 (µM) | Reference |
| Human NaCT (SLC13A5) | HEK293 | [¹⁴C]-Citrate Uptake | 0.51 | [6] |
| Human NaDC1 (SLC13A2) | HEK293 | [¹⁴C]-Succinate Uptake | 13.2 | [6] |
| Human NaDC3 (SLC13A3) | HEK293 | [¹⁴C]-Succinate Uptake | 14.1 | [6] |
| Human NaCT (SLC13A5) | Human Hepatocytes | [¹⁴C]-Citrate Uptake | 0.74 | [1][6] |
| Rat NaCT (Slc13a5) | Rat Hepatocytes | [¹⁴C]-Citrate Uptake | 0.12 | [6] |
| Mouse NaCT (Slc13a5) | Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | 0.21 | [6] |
Experimental Protocols
Protocol 1: [¹⁴C]-Citrate Uptake Assay in HEK293 Cells Overexpressing SLC13A5
This protocol is a representative method for assessing the inhibitory activity of this compound on SLC13A5-mediated citrate transport.
Materials:
-
HEK293 cells stably expressing human SLC13A5
-
Culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
Assay Buffer (Sodium-containing): 140 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4
-
Wash Buffer (Sodium-free): 140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
[¹⁴C]-Citrate
-
Unlabeled Citrate
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed SLC13A5-expressing HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the substrate solution containing a fixed concentration of [¹⁴C]-citrate and unlabeled citrate in the assay buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed (37°C) assay buffer.
-
Add 200 µL of the this compound dilutions (or vehicle control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
To initiate the uptake, add 200 µL of the [¹⁴C]-citrate substrate solution to each well and incubate for 10-30 minutes at 37°C.
-
-
Termination of Uptake:
-
To stop the reaction, rapidly aspirate the substrate solution.
-
Wash the cells three times with 1 mL of ice-cold sodium-free wash buffer.
-
-
Cell Lysis and Quantification:
-
Add 250 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well, if necessary.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Membrane Potential Assay
This assay indirectly measures the activity of electrogenic transporters like SLC13A5 by detecting changes in membrane potential upon substrate transport.
Materials:
-
Cells expressing SLC13A5
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer (as in Protocol 1)
-
Substrate solution (Citrate)
-
This compound
-
Fluorescence plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate. On the day of the assay, load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound and Substrate Preparation: Prepare serial dilutions of this compound and a concentrated citrate solution in the assay buffer.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and pre-incubate for a specified time.
-
Initiate the transport by adding the citrate solution.
-
Measure the change in fluorescence over time. The influx of positively charged sodium ions along with citrate will cause depolarization, leading to a change in the dye's fluorescence.
-
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the citrate-induced fluorescence signal. Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents associated with SLC13A5 transport, providing a highly sensitive and quantitative assessment of inhibitor activity.
Materials:
-
Cells expressing SLC13A5
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (similar to Assay Buffer in Protocol 1)
-
Intracellular (pipette) solution (e.g., containing Cs-gluconate to block K⁺ channels)
-
This compound
-
Citrate
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Recording:
-
Obtain a gigaseal and establish a whole-cell configuration on a target cell.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Perfuse the cell with the extracellular solution containing citrate to elicit an inward current.
-
After establishing a stable baseline current, perfuse the cell with a solution containing both citrate and this compound.
-
-
Data Analysis: The inhibition of SLC13A5 is measured as the reduction in the citrate-induced current in the presence of this compound.
Visualizations
Caption: Allosteric, state-dependent inhibition of NaCT by this compound.
Caption: Experimental workflow for a [¹⁴C]-Citrate uptake assay.
Caption: Troubleshooting decision tree for inconsistent results with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 4. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SLC13A5 Inhibitors: PF-06761281 vs. PF-06649298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5): PF-06761281 and its predecessor, PF-06649298. Both compounds are critical research tools for investigating the role of citrate transport in various physiological and pathological processes, including metabolic diseases.[1][2]
Introduction to this compound and PF-06649298
This compound and PF-06649298 are potent inhibitors of SLC13A5, a transporter responsible for the uptake of citrate from the extracellular space into cells.[1] In the liver, this process is integral to the regulation of glycolysis, lipid synthesis, and overall energy homeostasis.[1] Inhibition of SLC13A5 is, therefore, a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[1] this compound was developed as an optimized and more potent successor to PF-06649298.[2] Both compounds function as allosteric, state-dependent inhibitors, with their inhibitory potency being influenced by the ambient concentration of citrate.[1]
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound and PF-06649298 against the human SLC13A5 transporter and related dicarboxylate transporters, as well as their efficacy in various cell lines and species.
Table 1: In Vitro Potency (IC50)
| Compound | Target | Cell Line | IC50 (µM) |
| This compound | Human SLC13A5 (NaCT) | HEK293 (overexpressing) | 0.51[3][4] |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 0.74[3][4] | |
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 0.21[3][4] | |
| Rat SLC13A5 (NaCT) | Rat Hepatocytes | 0.12[3][4] | |
| PF-06649298 | Human SLC13A5 (NaCT) | HEK293 (overexpressing) | 0.408 |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 16.2[5] | |
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5[5] |
Table 2: In Vitro Selectivity (IC50)
| Compound | Target | Cell Line | IC50 (µM) |
| This compound | Human SLC13A2 (NaDC1) | HEK293 (overexpressing) | 13.2[3][4] |
| Human SLC13A3 (NaDC3) | HEK293 (overexpressing) | 14.1[3][4] | |
| PF-06649298 | Human SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100[5] |
| Human SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100[5] |
Table 3: In Vivo Efficacy Summary
| Compound | Animal Model | Key Findings |
| This compound | C57BL/6 Mice | Demonstrated dose-dependent inhibition of [14C]citrate uptake in the liver and kidney, resulting in modest reductions in plasma glucose concentrations.[1][2] |
| PF-06649298 | High-Fat Diet (HFD) Induced Obese Mice | Reversed glucose intolerance and decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines.[5] |
Signaling Pathway and Mechanism of Action
Both this compound and PF-06649298 act as allosteric, state-dependent inhibitors of the SLC13A5 transporter. This means they do not directly compete with citrate for the binding site but rather bind to a different site on the transporter. Their inhibitory potency is enhanced in the presence of citrate, suggesting they preferentially bind to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1]
References
- 1. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Model‐Based Assessment of Plasma Citrate Flux Into the Liver: Implications for NaCT as a Therapeutic Target | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to PF-06761281 and BI01383298: Two Potent Inhibitors of the Sodium-Coupled Citrate Transporter (NaCT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5: PF-06761281 and BI01383298. Understanding the distinct characteristics of these inhibitors is crucial for their application in research and potential therapeutic development for metabolic diseases and certain cancers.
Introduction to NaCT and its Inhibition
The sodium-coupled citrate transporter (NaCT/SLC13A5) is a membrane protein primarily expressed in the liver, with lower levels in the brain and testes.[1] It facilitates the transport of citrate from the bloodstream into hepatocytes.[2][3] Intracellular citrate is a key metabolic intermediate, playing a central role in energy production, fatty acid synthesis, and glycolysis regulation.[4][5] Inhibition of NaCT is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), as well as for certain cancers that rely on extracellular citrate.[6][7]
Quantitative Performance Comparison
The following tables summarize the in vitro potency of this compound and BI01383298 across various cell-based assays.
Table 1: Inhibitory Potency (IC50) of this compound
| Cell Line/System | IC50 (µM) | Reference |
| HEK cells expressing human NaCT | 0.51 | [8] |
| HEK cells expressing human NaDC1 | 13.2 | [8] |
| HEK cells expressing human NaDC3 | 14.1 | [8] |
| Rat Hepatocytes | 0.12 | [8] |
| Mouse Hepatocytes | 0.21 | [8] |
| Human Hepatocytes | 0.74 | [8] |
Table 2: Inhibitory Potency (IC50) of BI01383298
| Cell Line/System | IC50 (nM) | Reference |
| HEK cells expressing human SLC13A5 | 56 | |
| HepG2 cells (endogenous SLC13A5) | 24 | [3] |
| HepG2 cells (with Li+, preincubation) | 49 ± 3 | [2] |
| HepG2 cells (without Li+, preincubation) | 118 ± 22 | [2] |
| Mouse NaCT | No effect | [2] |
| Other SLC13 family members | > 100,000 | [1] |
Mechanism of Action and Selectivity
This compound is a potent, orally active, and partially selective inhibitor of NaCT.[8] It functions as an allosteric, state-dependent inhibitor.[9] This means its inhibitory potency is influenced by the concentration of citrate.[7][9] While it is a potent inhibitor of NaCT, it also shows some activity against other members of the SLC13 family, namely NaDC1 and NaDC3.[8]
BI01383298 is a highly potent and selective inhibitor of human NaCT.[1] It is an irreversible and non-competitive inhibitor, representing the first of its kind for this transporter.[2] A key distinguishing feature of BI01383298 is its species specificity; it is a high-affinity inhibitor of human NaCT but has no effect on the mouse ortholog.[2] It displays over 1000-fold selectivity for human SLC13A5 over other family members.
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by both inhibitors is the uptake of extracellular citrate, which has downstream effects on cellular metabolism.
Figure 1. Mechanism of NaCT inhibition by this compound and BI01383298.
A common experimental workflow to assess the activity of these inhibitors involves a radiolabeled citrate uptake assay.
Figure 2. Workflow for a [14C]-citrate uptake assay.
Detailed Experimental Protocols
[14C]-Citrate Uptake Assay
This assay measures the ability of the inhibitors to block the transport of radiolabeled citrate into cells.
-
Cell Culture: HepG2 cells, which endogenously express human NaCT, or HEK293 cells transiently transfected with a human or mouse NaCT expression plasmid are cultured in appropriate media and seeded in multi-well plates.[2]
-
Inhibitor Pre-incubation: Cells are washed and pre-incubated with a buffer (e.g., NaCl buffer, pH 7.5) containing varying concentrations of the inhibitor (this compound or BI01383298) or vehicle control for a specified time (e.g., 30 minutes).[2][10]
-
Citrate Uptake: The uptake measurement is initiated by adding a buffer containing [14C]-citrate at a specific concentration (e.g., 2 µM).[10] The incubation is carried out for a defined period (e.g., 30 minutes).[2][10]
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer to remove extracellular radioactivity. The cells are then lysed using a suitable lysis buffer.[6]
-
Measurement and Analysis: The radioactivity in the cell lysates is measured using a scintillation counter. The data is normalized to protein concentration and used to calculate the IC50 values for the inhibitors.[6]
Cell Proliferation Assay
This assay assesses the effect of NaCT inhibition on cell growth.
-
Cell Seeding: HepG2 cells are seeded at a low density in culture plates.[2]
-
Treatment: The cells are exposed to the inhibitor (e.g., BI01383298) in the culture medium, which may be supplemented with citrate.[2]
-
Colony Formation: The cells are allowed to grow for a period sufficient to form colonies.[2]
-
Staining and Quantification: The colonies are fixed and stained (e.g., with crystal violet), and the number and/or size of the colonies are quantified to determine the effect of the inhibitor on cell proliferation.[2]
Summary and Conclusion
This compound and BI01383298 are both valuable tools for studying the function of NaCT.
-
This compound is a potent, orally active inhibitor that is effective against human, mouse, and rat NaCT, making it suitable for in vivo studies in these animal models.[8] Its allosteric mechanism of action is an important consideration for experimental design.[9]
-
BI01383298 is an exceptionally potent and selective inhibitor of human NaCT with an irreversible mode of action.[2] Its strict species selectivity for human NaCT makes it an excellent tool for in vitro studies specifically targeting the human transporter and for validating findings in human cell lines.[2]
The choice between these two inhibitors will depend on the specific research question, the experimental system (in vitro vs. in vivo), and the species being studied. This guide provides the necessary data and protocols to make an informed decision for advancing research in metabolic diseases and related fields.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI01383298 | Structural Genomics Consortium [thesgc.org]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of PF-06761281 for SLC13A5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06761281's selectivity for the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT). The performance of this compound is objectively evaluated against other known SLC13A5 inhibitors, supported by experimental data and detailed protocols.
Introduction to SLC13A5 and its Inhibition
SLC13A5 is a plasma membrane transporter responsible for the uptake of citrate from the extracellular space into cells, particularly in the liver and brain. This process is crucial for various metabolic pathways, including fatty acid synthesis and energy regulation. Inhibition of SLC13A5 has emerged as a potential therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. This compound is a small molecule inhibitor of SLC13A5. This guide validates its selectivity by comparing it with other inhibitors.
Comparative Selectivity of SLC13A5 Inhibitors
The selectivity of this compound and other inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) against SLC13A5 and other members of the SLC13 family, such as SLC13A2 (NaDC1) and SLC13A3 (NaDC3). A lower IC50 value indicates higher potency.
| Compound | Target | IC50 (µM) | Cell Line | Selectivity Notes |
| This compound | hSLC13A5 (NaCT) | 0.51 | HEK293 | Over 25-fold selective for NaCT over NaDC1 and NaDC3.[1][2] |
| hSLC13A2 (NaDC1) | 13.2 | HEK293 | ||
| hSLC13A3 (NaDC3) | 14.1 | HEK293 | ||
| hSLC13A5 in human hepatocytes | 0.74 | Human Hepatocytes | ||
| BI01383298 | hSLC13A5 (NaCT) | 0.024 - 0.056 | HepG2 / HEK293 | Highly selective; IC50 > 100 µM for other SLC13 family members and murine SLC13A5.[3][4] |
| hSLC13A2 (NaDC1) | >100 | HEK293 | ||
| hSLC13A3 (NaDC3) | >100 | HEK293 | ||
| mSLC13A5 | >100 | HEK293 | ||
| ETG-5773 | hSLC13A5 (NaCT) | 0.16 | HepG2 | Cross-species active; no activity on hNaDC3 at 20 µM.[5][6][7][8] |
| mSLC13A5 | 0.18 | HEK293 | ||
| hSLC13A3 (NaDC3) | >20 | HEK293 | ||
| LBA-3 | hSLC13A5 (NaCT) | 0.067 | AML12 cells | Orally active and blood-brain barrier permeable.[9][10] |
Experimental Protocols
The primary method for validating the selectivity of SLC13A5 inhibitors is the [¹⁴C]-Citrate Uptake Assay .
Principle
This assay measures the uptake of radiolabeled citrate into cultured cells that are engineered to overexpress a specific SLC transporter (e.g., SLC13A5, SLC13A2, or SLC13A3) or into cells that endogenously express the transporter, such as hepatocytes. The inhibition of this uptake by a test compound is quantified to determine its IC50 value.
Detailed Methodology
-
Cell Culture:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are stably transfected with plasmids encoding human SLC13A5, SLC13A2, or SLC13A3.
-
For endogenous expression studies, human hepatoma cells (HepG2) are used.
-
Cells are seeded into 96-well plates and grown to confluence.
-
-
Assay Buffer Preparation:
-
Sodium-containing buffer (HBSS): Hanks' Balanced Salt Solution is used to provide the necessary sodium gradient for SLC13A5 activity.
-
Sodium-free buffer: N-methyl-D-glucamine (NMDG) is used to replace sodium chloride to determine background uptake.
-
-
Inhibition Assay:
-
The culture medium is aspirated, and the cells are washed twice with the sodium-containing buffer.
-
Cells are then pre-incubated for 15-30 minutes at 37°C with varying concentrations of the test inhibitor (e.g., this compound) dissolved in the assay buffer.
-
The uptake is initiated by adding a solution containing a fixed concentration of [¹⁴C]-citrate to each well.
-
The incubation continues for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Lysis:
-
The uptake is terminated by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold sodium-free buffer.
-
The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
-
-
Quantification and Data Analysis:
-
The radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Visualizing Key Processes and Relationships
SLC13A5-Mediated Citrate Transport and Metabolism
Caption: Role of SLC13A5 in citrate import and its inhibition by this compound.
Experimental Workflow for [¹⁴C]-Citrate Uptake Assay
Caption: Workflow for determining inhibitor potency using the [¹⁴C]-citrate uptake assay.
Logical Flow of Inhibitor Selectivity Validation
Caption: Logical process for screening and validating the selectivity of SLC13A5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI01383298 | Structural Genomics Consortium [thesgc.org]
- 5. ETG-5773 | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Novel and Cross-Species Active Mammalian INDY (NaCT) Inhibitor Ameliorates Hepatic Steatosis in Mice with Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel and Cross-Species Active Mammalian INDY (NaCT) Inhibitor Ameliorates Hepatic Steatosis in Mice with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PF-06761281 and Other SLC13 Family Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of PF-06761281 with other inhibitors of the Solute Carrier Family 13 (SLC13), backed by experimental data. The SLC13 family of sodium-coupled carboxylate transporters, particularly SLC13A5 (also known as the sodium-coupled citrate (B86180) transporter, NaCT), has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).
This guide provides a detailed analysis of this compound in relation to other key inhibitors, focusing on their in vitro and in vivo performance. We present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding.
Performance Comparison of SLC13 Family Inhibitors
The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound against other notable SLC13 family inhibitors.
In Vitro Potency and Selectivity
| Compound | Target | IC50 | Cell Line / Assay Condition | Species | Selectivity | Mechanism of Action | Reference(s) |
| This compound | SLC13A5 (NaCT) | 0.51 µM | HEK293 cells expressing NaCT | Human | Partially selective over NaDC1 and NaDC3 | Allosteric, state-dependent inhibitor | [1] |
| 0.74 µM | Human hepatocytes | Human | [1] | ||||
| 0.21 µM | Mouse hepatocytes | Mouse | [1] | ||||
| 0.12 µM | Rat hepatocytes | Rat | [1] | ||||
| NaDC1 (SLC13A2) | 13.2 µM | HEK293 cells expressing NaDC1 | Human | [1] | |||
| NaDC3 (SLC13A3) | 14.1 µM | HEK293 cells expressing NaDC3 | Human | [1] | |||
| PF-06649298 | SLC13A5 (NaCT) | 408 nM | HEK293 cells expressing hNaCT | Human | Selective for NaCT over NaDC1 and NaDC3 (>100 µM) | Allosteric, state-dependent inhibitor | [1][2] |
| 16.2 µM | Human hepatocytes | Human | [1] | ||||
| 4.5 µM | Mouse hepatocytes | Mouse | [1] | ||||
| BI01383298 | Human SLC13A5 | ~24-60 nM | HepG2 cells | Human | Highly selective for human SLC13A5; no activity against mouse NaCT | Irreversible, non-competitive inhibitor | [1][3] |
| LBA-3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| ETG-5773 | NaCT | 160 nM (Human) | Cell lines expressing human and mouse NaCT | Human, Mouse | Cross-species, non-competitive inhibitor | Non-competitive | [4] |
| 180 nM (Mouse) |
In Vivo Efficacy
| Compound | Animal Model | Dose | Key Findings | Reference(s) |
| This compound | C57BL/6 mice | Not specified | Demonstrated dose-dependent inhibition of [14C]citrate uptake in liver and kidney, resulting in modest reductions in plasma glucose concentrations. | [1][5] |
| PF-06649298 | Diet-induced obese mice | 250 mg/kg, p.o. twice a day for 21 days | Reversed glucose intolerance. Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. | [6] |
| LBA-3 | PCN-stimulated and starvation-induced mouse models | Not specified | Lowered triglyceride and total cholesterol levels without detectable toxicity. | [1] |
| ETG-5773 | Diet-induced obese mice | Not specified | Decreased body weight, blood glucose, insulin, and liver triglyceride levels; improved glucose tolerance. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays commonly used to characterize SLC13 family inhibitors.
[¹⁴C]-Citrate Uptake Assay
This assay directly measures the inhibition of citrate transport into cells.
Materials:
-
HEK293 cells stably expressing the target SLC13 transporter (e.g., SLC13A5, SLC13A2, or SLC13A3) or primary hepatocytes.
-
Cell culture medium and supplements.
-
Collagen-coated 24-well plates.
-
Transport Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer: 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
[¹⁴C]-Citrate (radiolabeled).
-
Test compounds (e.g., this compound).
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated 24-well plates at a density that ensures ~90% confluency on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.
-
Add 0.5 mL of Transport Buffer containing the desired concentration of the test compound or vehicle control to each well.
-
Incubate the plates at 37°C for 10-30 minutes.
-
-
Initiation of Uptake:
-
Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (final concentration of unlabeled citrate should be close to the Kₘ of the transporter).
-
Aspirate the pre-incubation solution.
-
Add the [¹⁴C]-citrate uptake solution to each well to initiate the transport assay.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Termination of Uptake:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the amount of [¹⁴C]-citrate uptake and plot it against the inhibitor concentration to calculate the IC₅₀ value.
FLIPR Membrane Potential Assay
This fluorescence-based assay detects changes in membrane potential upon transporter activity.
Materials:
-
Cells expressing the electrogenic SLC13 transporter of interest.
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Compound plates with test inhibitors.
-
FLIPR instrument (e.g., FLIPR Tetra®).
Procedure:
-
Cell Plating: Plate cells in 96- or 384-well black-walled, clear-bottom microplates and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove cell plates from the incubator and add an equal volume of the loading buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare compound plates with serial dilutions of the test inhibitors.
-
FLIPR Assay:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
The instrument will add the compounds to the cells and simultaneously measure the fluorescence signal over time.
-
A baseline fluorescence is recorded before compound addition, and the change in fluorescence is monitored after addition.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. Analyze the data to determine the effect of the inhibitors on transporter activity.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique allows for the direct measurement of substrate-induced currents in single cells expressing the transporter.
Materials:
-
Xenopus laevis oocytes.
-
cRNA of the SLC13 transporter.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Substrate and inhibitor solutions.
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with the cRNA of the target SLC13 transporter.
-
Incubate the injected oocytes for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -50 mV).
-
-
Substrate and Inhibitor Application:
-
Perfuse the oocyte with the recording solution containing the substrate (e.g., citrate) to elicit an inward current.
-
After a stable substrate-induced current is achieved, co-perfuse with the substrate and the test inhibitor at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the changes in current in response to substrate and inhibitor application.
-
Measure the inhibition of the substrate-induced current by the compound and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Understanding the cellular context in which SLC13 transporters operate is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulating SLC13A5 expression and a typical experimental workflow for inhibitor characterization.
Caption: Transcriptional regulation of the SLC13A5 gene by PXR and STAT3 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Efficacy of PF-06761281 Through Genetic Models: A Comparative Guide
La Jolla, CA – In the landscape of metabolic disease research, the sodium-coupled citrate (B86180) transporter (NaCT), encoded by the SLC13A5 gene, has emerged as a promising therapeutic target. Inhibition of this transporter is hypothesized to mitigate conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD) by controlling intracellular citrate levels, a key metabolite in fatty acid synthesis and glycolysis.[1] PF-06761281 has been identified as a potent and selective inhibitor of SLC13A5.[2][3][4] This guide provides a comprehensive comparison of the pharmacological inhibition of SLC13A5 by this compound with genetic knockdown and knockout models, offering researchers and drug development professionals a thorough validation of its on-target effects.
Mechanism of Action and Signaling Pathway
This compound is an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1] SLC13A5 is primarily expressed in the liver, brain, and testes and is responsible for transporting citrate from the bloodstream into cells.[5] Intracellular citrate is a crucial precursor for the synthesis of acetyl-CoA, which is essential for de novo lipogenesis and cholesterol synthesis. By inhibiting SLC13A5, this compound effectively reduces the intracellular citrate concentration, thereby downregulating these anabolic pathways.
The signaling pathway begins with extracellular citrate being transported into the hepatocyte by SLC13A5. Once inside, ATP-citrate lyase (ACLY) converts citrate to acetyl-CoA, which then serves as a building block for fatty acids and cholesterol. Acetyl-CoA also plays a role in histone acetylation, influencing gene expression. Genetic models, such as Slc13a5 knockout mice, have demonstrated that the absence of this transporter protects against diet-induced obesity and insulin (B600854) resistance, validating the therapeutic potential of SLC13A5 inhibition.[6]
Comparative Performance: this compound vs. Genetic Models
The following tables summarize the quantitative data on the effects of this compound and genetic models on SLC13A5 function and related metabolic parameters.
Table 1: In Vitro Inhibition of SLC13A5 by this compound
| Cell Line | Transporter | IC50 of this compound (µM) | Reference |
| HEK293 | Human SLC13A5 (NaCT) | 0.51 | [2] |
| HEK293 | Human SLC13A2 (NaDC1) | 13.2 | [2] |
| HEK293 | Human SLC13A3 (NaDC3) | 14.1 | [2] |
| Rat Hepatocytes | Endogenous SLC13A5 | 0.12 | [2] |
| Mouse Hepatocytes | Endogenous SLC13A5 | 0.21 | [2] |
| Human Hepatocytes | Endogenous SLC13A5 | 0.74 | [2] |
Table 2: Effects of SLC13A5 Genetic Knockout on Citrate Uptake
| Cell Line | Genetic Modification | Effect on Citrate Uptake | Reference |
| Huh7 | CRISPR/Cas9 Knockout | Significantly reduced sodium-induced [1,5-14C]citrate uptake | [7] |
| Hepatocellular Carcinoma (HCC) | CRISPR/Cas9 Knockout | Compromised citrate uptake and catabolism | [7][8] |
Table 3: Comparison with Other SLC13A5 Inhibitors
| Compound | Target | IC50 (nM) | Species Selectivity | Mechanism of Action | Reference |
| This compound | SLC13A5 | 510 | Human, Mouse, Rat | Allosteric, State-Dependent | [1][2] |
| PF-06649298 | SLC13A5 | 400 - 10,000 | Human, Mouse | Allosteric, State-Dependent | [9] |
| BI01383298 | SLC13A5 | 25 - 60 | Human specific | Irreversible, Non-competitive | [9] |
Experimental Protocols
[14C]-Citrate Uptake Assay
This assay is a standard method to quantify the activity of the SLC13A5 transporter.
Materials:
-
HEK293 cells stably overexpressing human SLC13A5 (HEK-NaCT) or control HEK293 cells.
-
Cryopreserved primary hepatocytes (human, rat, or mouse).
-
Transport Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer: Choline-based buffer (e.g., 140 mM choline (B1196258) chloride instead of NaCl).
-
[14C]-Citrate (radiolabeled).
-
Test compounds (e.g., this compound).
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Plating: Seed cells in a suitable multi-well plate (e.g., 96-well) and culture to confluence.
-
Compound Incubation: Wash the cells with Wash Buffer. Then, incubate the cells with the test compound (e.g., this compound at various concentrations) in Transport Buffer for a predetermined time (e.g., 30 minutes) at 37°C.
-
Citrate Uptake: Add [14C]-citrate to each well to initiate the uptake reaction. The final citrate concentration should be close to its Km value. Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold Wash Buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with Lysis Buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Generation of SLC13A5 Knockout Cell Lines using CRISPR/Cas9
This genetic model provides a baseline for the complete absence of SLC13A5 function.
Materials:
-
Hepatocellular carcinoma (HCC) cell line (e.g., Huh7).
-
CRISPR/Cas9 system components:
-
Cas9 nuclease expression vector.
-
Guide RNA (gRNA) expression vector targeting a specific exon of the SLC13A5 gene.
-
-
Transfection reagent.
-
Single-cell cloning supplies.
-
Genomic DNA extraction kit.
-
PCR primers for amplifying the targeted region.
-
Sanger sequencing reagents.
Procedure:
-
gRNA Design: Design gRNAs targeting a critical exon of the SLC13A5 gene to induce a frameshift mutation.
-
Transfection: Co-transfect the HCC cells with the Cas9 and gRNA expression vectors.
-
Single-Cell Cloning: After transfection, perform single-cell cloning to isolate individual cell colonies.
-
Genomic DNA Extraction and PCR: Expand the single-cell clones and extract genomic DNA. Amplify the targeted region of the SLC13A5 gene by PCR.
-
Mutation Analysis: Sequence the PCR products to identify clones with mutations that result in a frameshift and premature stop codon.
-
Functional Validation: Confirm the loss of SLC13A5 function in the knockout clones by performing a [14C]-citrate uptake assay, as described above.
Conclusion
The data presented in this guide demonstrate a strong correlation between the pharmacological inhibition of SLC13A5 by this compound and the genetic ablation of the transporter. Both approaches lead to a significant reduction in citrate uptake in liver cells. The high potency and selectivity of this compound, as evidenced by its low micromolar to nanomolar IC50 values against SLC13A5 and its weaker activity against related transporters, confirm its specificity. The phenotypic outcomes observed in Slc13a5 knockout mice, such as protection from diet-induced metabolic disorders, further underscore the therapeutic potential of targeting this transporter.[6] The convergence of results from both pharmacological and genetic models provides a robust validation of this compound as a specific and effective tool for studying the role of SLC13A5 in metabolic diseases and as a promising candidate for further drug development.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions [escholarship.org]
- 9. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SLC13A5 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of currently documented inhibitors of the Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate (B86180) transporter. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development decisions.
The SLC13A5 transporter, also known as the sodium-citrate cotransporter (NaCT), plays a critical role in cellular metabolism by facilitating the uptake of citrate from the extracellular space. In the liver, this process is integral to fatty acid synthesis, cholesterol synthesis, and the regulation of glycolysis and gluconeogenesis. In the brain, SLC13A5 is crucial for providing neurons with citrate, a necessary precursor for the synthesis of neurotransmitters. Given its central role in metabolic and neurological processes, SLC13A5 has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders and certain forms of epilepsy. This guide evaluates and compares the performance of several known SLC13A5 inhibitors based on publicly available experimental data.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of various SLC13A5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological function. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target | Cell Line / Assay Condition | IC50 Value | Selectivity | Mechanism of Action |
| BI01383298 | Human SLC13A5 | HEK293 cells (overexpressing hSLC13A5) | 56 nM[1] | Highly selective for human SLC13A5; no effect on mouse NaCT.[2] | Irreversible, non-competitive[2] |
| Human SLC13A5 | HepG2 cells (endogenous expression) | ~100 nM[2] | |||
| PF-06649298 | Human SLC13A5 | HEK293T cells (recombinant) | 0.8 µM[3] | Selective for NaCT over NaDC1 and NaDC3.[4] | Competitive[4] |
| Human SLC13A5 | Human Hepatocytes | 16.2 µM[4] | |||
| Mouse SLC13A5 | Mouse Hepatocytes | 4.5 µM[4] | |||
| PF-06761281 | Human SLC13A5 | Not specified | Not specified | Allosteric, state-dependent[5] | Not specified |
| LBA-3 | SLC13A5 | Not specified | 67 nM[3] | Not specified | Functions as both an inhibitor and a substrate.[3] |
| ETG-5773 | Human SLC13A5 | Not specified | 160 nM[5] | Cross-species inhibitor (human and mouse).[5] | Non-competitive[5] |
| Mouse SLC13A5 | Not specified | 180 nM[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SLC13A5 inhibitors.
[¹⁴C]-Citrate Uptake Assay
This is the most common method for assessing the inhibitory activity of compounds against SLC13A5.
Objective: To measure the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence and absence of inhibitory compounds.
Materials:
-
HEK293 cells stably overexpressing human SLC13A5 (HEK-hSLC13A5) or HepG2 cells with endogenous expression.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES).
-
Wash buffer (e.g., ice-cold PBS).
-
[¹⁴C]-Citrate (radiolabeled).
-
Test inhibitors.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Plate HEK-hSLC13A5 or HepG2 cells in 24- or 96-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells with transport buffer. Pre-incubate the cells with varying concentrations of the test inhibitor or vehicle control in transport buffer for a specified time (e.g., 15-30 minutes) at 37°C.[2]
-
Initiation of Uptake: Initiate the transport reaction by adding the transport buffer containing a fixed concentration of [¹⁴C]-citrate.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.[2][6]
-
Termination of Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence-Based Citrate Transport Assay
A more recent, non-radioactive method for assessing SLC13A5 activity.
Objective: To monitor real-time changes in intracellular citrate concentration in response to transporter activity and inhibition using a genetically encoded fluorescent biosensor.
Materials:
-
HEK293 cells.
-
Baculoviral vector for co-expression of a citrate sensor (e.g., Citron1) and hSLC13A5.[7]
-
Fluorescence microscope or a multi-well plate reader.
-
Test inhibitors.
Procedure:
-
Cell Transduction: Transduce HEK293 cells with the baculoviral vector to co-express the citrate sensor and hSLC13A5.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Citrate Addition: Add extracellular citrate to initiate uptake through SLC13A5.
-
Real-time Monitoring: Monitor the change in fluorescence in real-time. An increase in fluorescence indicates citrate influx.
-
Inhibitor Testing: Pre-incubate the cells with test inhibitors before the addition of citrate and measure the inhibition of the fluorescence signal.
-
Data Analysis: Quantify the rate of fluorescence change to determine the transporter activity and calculate the inhibitory potency of the test compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of SLC13A5 inhibitors.
Caption: Workflow for a radiolabeled citrate uptake assay to determine inhibitor potency.
Caption: Role of SLC13A5 in hepatic lipid and glucose metabolism.
References
- 1. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. A Fluorescent-Based Method to Assess the Activity of the Human Sodium-Coupled Citrate Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06761281 and Other SLC13A5 Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and potency of PF-06761281, a selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5), with other notable inhibitors. The data presented is compiled from various studies to facilitate an objective evaluation for research and drug development purposes.
Introduction to SLC13A5 and its Inhibitors
The SLC13A5 transporter is primarily expressed in the liver and brain and plays a crucial role in cellular metabolism by transporting citrate from the extracellular space into the cytoplasm.[1][2][3] Cytoplasmic citrate is a key metabolic intermediate, serving as a precursor for fatty acid and cholesterol synthesis.[1][3] Inhibition of SLC13A5 is a potential therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[4] This guide focuses on this compound and compares its performance with its precursor, PF-06649298, and a more recent, highly potent inhibitor, BI01383298.
Potency and Specificity Comparison
The inhibitory activity of this compound and its counterparts has been characterized using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for these inhibitors against SLC13A5 and related dicarboxylate transporters, SLC13A2 (NaDC1) and SLC13A3 (NaDC3), to assess their selectivity.
| Compound | Target | Cell Line | IC50 (µM) | Selectivity Profile | Mechanism of Action |
| This compound | Human SLC13A5 (NaCT) | HEK293 | 0.51 [5][6][7][8] | >25-fold selective over NaDC1 and NaDC3[9] | Allosteric, State-Dependent[10] |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 0.74[7][9][11] | |||
| Rat SLC13A5 (NaCT) | Rat Hepatocytes | 0.12[7][11] | |||
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 0.21[7][11] | |||
| Human SLC13A2 (NaDC1) | HEK293 | 13.2[5][6][7] | |||
| Human SLC13A3 (NaDC3) | HEK293 | 14.1[5][6][7] | |||
| PF-06649298 | Human SLC13A5 (NaCT) | Not Specified | ~4-fold less potent than this compound | Competitive Substrate | Allosteric, State-Dependent[10] |
| BI01383298 | Human SLC13A5 (NaCT) | HepG2 / HEK293 | ~0.1 [5] | Selective for human NaCT; no effect on mouse NaCT[5] | Irreversible, Non-competitive[5] |
Experimental Methodologies
The potency and selectivity of SLC13A5 inhibitors are primarily determined using a radiolabeled substrate uptake assay. A typical protocol is outlined below.
[¹⁴C]-Citrate Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radioactively labeled citrate into cells overexpressing the target transporter.
1. Cell Culture and Seeding:
- Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human SLC13A5, SLC13A2, or SLC13A3, or human hepatoma (HepG2) cells with endogenous SLC13A5 expression are cultured under standard conditions.
- Cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.
2. Assay Procedure:
- Pre-incubation: The cell culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., NaCl buffer, pH 7.5). The cells are then pre-incubated for a specified time (e.g., 30 minutes) with the test compound at various concentrations in the same buffer.[5][12]
- Initiation of Uptake: The uptake of citrate is initiated by adding a solution containing [¹⁴C]-citrate to the wells.[5][12] The final concentration of citrate and the specific activity of the radiolabel are kept constant across all wells.
- Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for the uptake of the radiolabeled substrate.[5][12]
- Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular [¹⁴C]-citrate.
- Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The amount of [¹⁴C]-citrate uptake is determined for each concentration of the test compound.
- The data is normalized to the control wells (no inhibitor) to calculate the percentage of inhibition.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: SLC13A5-mediated citrate transport and its role in hepatic metabolism.
Caption: Workflow for determining the IC50 of SLC13A5 inhibitors.
Conclusion
This compound is a potent and selective inhibitor of the SLC13A5 transporter, demonstrating greater potency than its predecessor, PF-06649298. Its allosteric and state-dependent mechanism of action provides a valuable tool for studying the physiological roles of SLC13A5. More recently discovered inhibitors, such as BI01383298, exhibit even greater potency with an irreversible mode of action, offering an alternative pharmacological profile for investigation. The choice of inhibitor will depend on the specific requirements of the research, including the desired mechanism of action and species specificity. The experimental protocols and pathway information provided in this guide offer a framework for the continued exploration and development of SLC13A5-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and Regulation of SLC13A5 in the Liver - Hongbing Wang [grantome.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. Structure and inhibition mechanism of the human citrate transporter NaCT [ouci.dntb.gov.ua]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Navigating the Landscape of SLC13A5 Inhibition: A Comparative Guide to PF-06761281 and its Alternatives
For researchers and drug development professionals, the sodium-coupled citrate (B86180) transporter (SLC13A5), also known as NaCT, has emerged as a compelling therapeutic target for metabolic diseases. By modulating the uptake of citrate into liver cells, inhibitors of SLC13A5 hold the potential to address conditions such as type 2 diabetes and non-alcoholic fatty liver disease. This guide provides a comprehensive evaluation of PF-06761281, a potent SLC13A5 inhibitor, and objectively compares its performance with other key alternatives, supported by experimental data.
Introduction to SLC13A5 and its Role in Metabolism
The SLC13A5 transporter plays a crucial role in hepatic metabolism by facilitating the entry of citrate from the bloodstream into hepatocytes. Cytosolic citrate is a pivotal metabolic intermediate, serving as a precursor for fatty acid and cholesterol synthesis and influencing the regulation of glycolysis and gluconeogenesis. Inhibition of SLC13A5 is therefore a promising strategy to reduce hepatic lipid accumulation and improve glucose homeostasis.
Performance Comparison of SLC13A5 Inhibitors
The therapeutic landscape of SLC13A5 inhibition includes several key molecules, each with distinct characteristics. Below is a comparative analysis of this compound against other notable inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro potency and mechanism of action of this compound and its primary competitors.
| Compound | Target(s) | IC50 | Mechanism of Action | Key Characteristics |
| This compound | SLC13A5 (NaCT) | ~0.51 µM (HEK-NaCT)[1] | Allosteric, state-dependent inhibitor | Potent and selective |
| PF-06649298 | SLC13A5 (NaCT) | ~0.80 µM (HEK-NaCT) | Allosteric, state-dependent inhibitor | Structurally related to this compound |
| BI01383298 | Human SLC13A5 | ~24-60 nM[2] | Irreversible, non-competitive inhibitor | Highly potent and human-specific |
| ETG-5773 | Human and Mouse SLC13A5 | ~160 nM (human), ~180 nM (mouse)[3] | Non-competitive inhibitor | Cross-species activity |
| Metformin | Indirectly affects SLC13A5 | N/A | Suppresses SLC13A5 expression via AMPK pathway[4][5][6][7] | Indirect regulator of citrate uptake |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
[14C]-Citrate Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds targeting SLC13A5.
1. Cell Culture and Seeding:
-
Human embryonic kidney (HEK293) cells stably expressing the human SLC13A5 transporter (HEK-hNaCT) or primary hepatocytes are cultured under standard conditions.
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a sodium-containing buffer.
-
Cells are then pre-incubated for a defined period (e.g., 10-30 minutes) with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
A solution containing a fixed concentration of [14C]-citrate is added to each well to initiate the uptake.
-
After a specified incubation time (e.g., 10-15 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
3. Measurement and Analysis:
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 value, representing the concentration of inhibitor required to reduce [14C]-citrate uptake by 50%, is calculated by fitting the data to a dose-response curve.
Membrane Potential Assay
This assay can be used to assess the electrogenic nature of the SLC13A5 transporter and the effect of inhibitors on its function.
1. Cell Preparation:
-
Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.[8][9]
2. Assay Execution:
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
The test compound is added to the wells.
-
The change in fluorescence, indicating a change in membrane potential, is monitored over time. An inhibitor of the electrogenic SLC13A5 transporter would be expected to alter the membrane potential in the presence of its substrate, citrate.
Electrophysiological Characterization
Whole-cell patch-clamp electrophysiology on cells expressing SLC13A5 can provide detailed insights into the mechanism of inhibition.
1. Cell Preparation:
-
Cells are prepared on coverslips suitable for electrophysiological recordings.
2. Recording:
-
A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
The SLC13A5-mediated currents are elicited by the application of citrate.
3. Data Acquisition and Analysis:
-
The effect of the inhibitor is assessed by applying it to the extracellular solution and measuring the change in the citrate-induced current.
-
This technique can help determine if the inhibitor is competitive, non-competitive, or uncompetitive by analyzing its effect on the transporter's kinetics.
Conclusion
This compound is a potent and selective allosteric inhibitor of the SLC13A5 transporter, demonstrating significant therapeutic potential. When compared to its alternatives, it offers a distinct profile. BI01383298, while more potent and irreversible, is human-specific, which may limit its utility in preclinical animal models. ETG-5773 provides the advantage of cross-species activity, facilitating translational studies. Metformin, on the other hand, represents an indirect approach to modulating citrate uptake by suppressing SLC13A5 expression. The choice of inhibitor will ultimately depend on the specific research question and experimental context. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the pursuit of novel therapies for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Hepatic Plasma Membrane Citrate Transporter NaCT (SLC13A5) as a Molecular Target for Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Preclinical Profile of PF-06761281: A Comparative Analysis of a Novel SLC13A5 Inhibitor
For Immediate Release
This guide provides a comprehensive review of the preclinical data for PF-06761281, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). Targeting NaCT is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This document summarizes the available quantitative data, details key experimental protocols, and compares this compound with other SLC13A5 inhibitors to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Mechanism of Action and In Vitro Potency
This compound is an allosteric, state-dependent inhibitor of SLC13A5.[1][2] Its inhibitory potency is significantly enhanced in the presence of citrate, suggesting it preferentially binds to a specific conformational state of the transporter that is induced by substrate binding.[1][2] In the absence of citrate, this compound exhibits low-affinity substrate activity.[1] This mechanism contrasts with other inhibitors like BI01383298, which acts as an irreversible, non-competitive inhibitor.[2]
The inhibitory activity of this compound has been characterized in various in vitro systems, demonstrating its potency and selectivity.
| Compound | Target | Cell Line/System | IC50 |
| This compound | Human NaCT (SLC13A5) | HEK293 cells | 0.51 µM[3] |
| Human NaCT (SLC13A5) | Human Hepatocytes | 0.74 µM[3] | |
| Mouse NaCT (Slc13a5) | Mouse Hepatocytes | 0.21 µM[3] | |
| Rat NaCT (Slc13a5) | Rat Hepatocytes | 0.12 µM[3] | |
| Human NaDC1 (SLC13A2) | HEK293 cells | 13.2 µM[3] | |
| Human NaDC3 (SLC13A3) | HEK293 cells | 14.1 µM[3] | |
| PF-06649298 | Human NaCT (SLC13A5) | HEK293 cells | 0.408 µM[4] |
| Human NaCT (SLC13A5) | Human Hepatocytes | 16.2 µM[4] | |
| Mouse NaCT (Slc13a5) | Mouse Hepatocytes | 4.5 µM[4] | |
| BI01383298 | Human NaCT (SLC13A5) | HEK293 cells | 56 nM[2] |
| Human NaCT (SLC13A5) | HepG2 cells | 24 nM[2] | |
| Mouse NaCT (Slc13a5) | - | Inactive[2] | |
| ETG-5773 | Human NaCT (SLC13A5) | - | 160 nM[3] |
| Mouse NaCT (Slc13a5) | - | 180 nM[3] |
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds.
In Vivo Preclinical Efficacy
This compound has been evaluated in a diet-induced obesity (DIO) mouse model, a relevant preclinical model for metabolic diseases. In these studies, this compound demonstrated dose-dependent inhibition of [¹⁴C]citrate uptake in the liver and kidney.[5][6] This target engagement translated to modest reductions in fasting plasma glucose concentrations.[5][6] While specific quantitative data on the extent of glucose reduction is not detailed in the available literature, the results suggest a beneficial effect on glucose homeostasis.
For comparison, a related analog, PF-06649298, when administered to DIO mice at 250 mg/kg twice daily for 21 days, completely reversed glucose intolerance.[4] Another SLC13A5 inhibitor, ETG-5773, administered at 15 mg/kg twice daily for 28 days in a DIO mouse model, led to reduced body weight, fasting blood glucose, and insulin (B600854) levels, along with improved glucose tolerance and a significant reduction in liver triglycerides.[7]
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound has been described as "suitable for in vivo pharmacodynamics assessment," though specific parameters such as Cmax, Tmax, half-life, and bioavailability are not publicly available.[5][6] Preclinical safety and toxicology data for this compound have not been detailed in the reviewed literature.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This assay is crucial for determining the inhibitory activity of compounds on SLC13A5. The following is a generalized protocol based on published methodologies.[8][9][10]
1. Cell Culture:
-
Cells expressing the target transporter (e.g., HEK293 cells stably transfected with human SLC13A5 or primary hepatocytes) are seeded in appropriate multi-well plates and grown to near confluency.
2. Assay Buffer Preparation:
-
A sodium-containing buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4) is prepared.[8]
-
A sodium-free wash buffer (e.g., choline (B1196258) chloride replacing NaCl) is also prepared.[8]
3. Inhibition Assay:
-
The cell culture medium is aspirated, and the cells are washed twice with the wash buffer.
-
Cells are then pre-incubated with the assay buffer containing various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
The uptake is initiated by adding the assay buffer containing the test compound and [¹⁴C]-citrate at a specific concentration (e.g., 4 µM).[2]
-
After a defined incubation period (e.g., 30 minutes) at 37°C, the uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold wash buffer.[2]
4. Quantification:
-
The cells are lysed (e.g., with 0.1 N NaOH with 0.1% SDS).[8]
-
The radioactivity in the cell lysate is measured using a scintillation counter.
-
The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the key concepts described, the following diagrams are provided in the DOT language.
Caption: Mechanism of SLC13A5-mediated citrate transport and its role in metabolic pathways.
Caption: Experimental workflow for the [¹⁴C]-citrate uptake assay.
Caption: Allosteric, state-dependent inhibition mechanism of this compound on SLC13A5.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 7. A Novel and Cross-Species Active Mammalian INDY (NaCT) Inhibitor Ameliorates Hepatic Steatosis in Mice with Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of PF-06761281 and Established Metabolic Drugs
This guide provides a detailed comparison of PF-06761281, a novel inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), with established metabolic drugs including Metformin (B114582), SGLT2 inhibitors (Dapagliflozin, Empagliflozin), and GLP-1 receptor agonists (Liraglutide, Semaglutide). The information is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound is a potent and orally active inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1] By blocking NaCT, this compound inhibits the uptake of extracellular citrate into liver cells.[2] Citrate is a crucial molecule in cellular metabolism, linking glycolysis with lipid synthesis.[2][3] Inhibition of hepatic citrate uptake is a potential therapeutic strategy for metabolic disorders.[2] Studies suggest that this compound acts as an allosteric, state-dependent inhibitor.[4]
Metformin is a biguanide (B1667054) that primarily works by decreasing glucose production in the liver.[5][6] It activates AMP-activated protein kinase (AMPK), which enhances insulin (B600854) sensitivity and reduces the expression of genes involved in gluconeogenesis.[7] Metformin also increases glucose uptake in peripheral tissues and may have effects on the gut microbiome.[5][7] Interestingly, metformin has been shown to suppress the expression of NaCT in liver cells, suggesting a potential overlap in downstream effects with this compound.[8][9]
SGLT2 Inhibitors (Dapagliflozin and Empagliflozin) act in the kidneys to inhibit the sodium-glucose co-transporter 2.[10][11] This transporter is responsible for the reabsorption of most of the glucose from the glomerular filtrate back into the bloodstream. By blocking SGLT2, these drugs increase the excretion of glucose in the urine, thereby lowering blood glucose levels independently of insulin action.[10][11][12]
GLP-1 Receptor Agonists (Liraglutide and Semaglutide) are incretin (B1656795) mimetics that bind to and activate the glucagon-like peptide-1 (GLP-1) receptor.[13][14][15] This activation leads to a glucose-dependent increase in insulin secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and a reduction in appetite by acting on the central nervous system.[13][15][16][17][18]
Caption: Signaling pathways of this compound and comparator metabolic drugs.
Comparative In Vitro Potency
The following table summarizes the in vitro potency of this compound against its target and related transporters. Direct comparative IC50 values for the other drug classes are not applicable as they act on different targets.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | NaCT (SLC13A5) | HEK-NaCT | 0.51 | [1] |
| NaDC1 (SLC13A3) | HEK-NaDC1 | 13.2 | [1] | |
| NaDC3 (SLC13A2) | HEK-NaDC3 | 14.1 | [1] | |
| Citrate Uptake | Rat Hepatocytes | 0.12 | [1] | |
| Citrate Uptake | Mouse Hepatocytes | 0.21 | [1] | |
| Citrate Uptake | Human Hepatocytes | 0.74 | [1] |
Experimental Protocols
Citrate Uptake Assay in Human Hepatocytes
This protocol describes a typical experiment to measure the inhibition of citrate uptake by a test compound like this compound.
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates. The cells are allowed to attach and form a monolayer over 24-48 hours in a standard cell culture medium.
-
Pre-incubation: The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) to remove the culture medium. The cells are then pre-incubated with the test compound (e.g., this compound at various concentrations) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: The uptake of citrate is initiated by adding a buffer containing a mixture of unlabeled citrate and radiolabeled [14C]-citric acid.
-
Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for citrate transport into the cells. The incubation time is optimized to be within the linear range of uptake.
-
Termination of Uptake: The uptake is stopped by rapidly aspirating the incubation buffer and washing the cell monolayer multiple times with ice-cold buffer to remove any extracellular radiolabeled citrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer (e.g., a solution containing a mild detergent). The cell lysate is then transferred to a scintillation vial, and a scintillation cocktail is added. The radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [14C]-citrate taken up by the cells is determined from the scintillation counts. The percentage of inhibition by the test compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of citrate uptake, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Caption: Experimental workflow for a citrate uptake assay.
Clinical and Therapeutic Implications
The distinct mechanisms of action of these drugs lead to different therapeutic profiles and potential applications.
-
This compound: As a NaCT inhibitor, this compound represents a novel approach to treating metabolic diseases by directly targeting hepatic citrate metabolism.[2] By reducing the intracellular citrate available for lipogenesis, it has the potential to address non-alcoholic fatty liver disease (NAFLD) and improve insulin sensitivity.[19] The therapeutic potential for SLC13A5 inhibition in kidney disease is also being investigated.[20]
-
Metformin: It is a well-established, first-line oral medication for type 2 diabetes with a long history of safety and efficacy.[9] Its primary effect is on hepatic glucose production, and it does not typically cause weight gain.[5][7] Studies have shown that SGLT2 inhibitor-based regimens have a similar risk of all-cause mortality and adverse cardiorenal events compared to metformin-based regimens in low-risk patients.[21]
-
SGLT2 Inhibitors: This class of drugs has demonstrated significant cardiovascular and renal benefits beyond their glucose-lowering effects.[22][23] They are recommended for patients with type 2 diabetes and established cardiovascular disease, heart failure, or chronic kidney disease.[23] The weight loss associated with SGLT2 inhibitors is generally modest.[23]
-
GLP-1 Receptor Agonists: These agents are highly effective at lowering blood glucose and are associated with significant weight loss.[14][24][25][26] Semaglutide, in particular, has shown robust weight loss outcomes.[14] They also have proven cardiovascular benefits.[14] GLP-1 receptor agonists are administered via injection (with one oral formulation available), which may be a consideration for some patients.[23]
Conclusion
This compound offers a novel mechanism of action by targeting hepatic citrate uptake, which distinguishes it from existing metabolic drugs. While metformin, SGLT2 inhibitors, and GLP-1 receptor agonists primarily target glucose metabolism and insulin signaling pathways, this compound's focus on lipid metabolism via citrate inhibition presents a promising new avenue for the treatment of metabolic disorders, particularly those with a significant fatty liver component. Further clinical studies are needed to fully elucidate the efficacy and safety profile of this compound and to determine its place in the therapeutic landscape alongside these established drug classes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, PF-06649298 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metformin - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. The Hepatic Plasma Membrane Citrate Transporter NaCT (SLC13A5) as a Molecular Target for Metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Empagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dapagliflozin - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 14. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Semaglutide - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. skinlogic.org [skinlogic.org]
- 19. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The citrate transporter SLC13A5 as a therapeutic target for kidney disease: evidence from Mendelian randomization to inform drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sodium Glucose Transporter 2 Inhibitors Versus Metformin on Cardiovascular and Renal Outcomes in Patients With Diabetes With Low Cardiovascular Risk: A Nationwide Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. OMA Reading Room | Comparing GPL-1 Receptor Agonists for Weight Reduction | MedPage Today [medpagetoday.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for PF-06761281
This guide provides crucial safety and logistical information for the proper handling and disposal of PF-06761281, a potent and selective sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5) inhibitor. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental protection.
Core Principle: Hazardous Waste Management
As a biologically active small molecule inhibitor, all waste containing this compound must be managed as hazardous chemical waste. It is imperative that this chemical, in solid or solution form, is never disposed of down the sanitary sewer or in regular trash.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves (e.g., nitrile). |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. |
This data is synthesized from general laboratory safety guidelines for handling research chemicals.
Step-by-Step Disposal Protocol
The following protocol outlines the safe disposal of solid this compound and solutions containing the inhibitor.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Streams : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[3]
-
Solid Waste : Collect all solid waste, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof hazardous waste container clearly labeled for solid chemical waste.[1]
-
Liquid Waste : All aqueous and solvent solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[1][2]
Step 2: Container Selection and Labeling
-
Container Type : Use only approved, leak-proof containers with tight-fitting lids. The container material must be compatible with the solvents used.[1][3]
-
Clear Labeling : All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Primary hazard information (e.g., "Chemical Waste," "Potentially Toxic")
-
The Principal Investigator's name and lab location.
-
Step 3: On-Site Accumulation and Storage
-
Designated Area : Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Secondary Containment : It is best practice to use secondary containment for liquid waste containers to mitigate potential spills.[1]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[1][4] Provide them with all available information about the compound.
-
Manifest and Documentation : Ensure all required waste manifests and documentation are completed accurately for the disposal vendor.
Step 5: Decontamination of "Empty" Containers
-
Triple Rinsing : Any container that held pure or concentrated this compound must be triple-rinsed with a suitable solvent.
-
Rinsate Collection : The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policies.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling PF-06761281
Essential Safety and Handling Guide for PF-06761281
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective sodium-coupled citrate (B86180) transporter (NaCT or SLC13A5) inhibitor.[1][2][3][4] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Given its nature as a potent pharmaceutical compound, all handling should be conducted with the assumption of significant biological activity and potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure for potent compounds like this compound are inhalation of aerosolized powder, dermal contact, and accidental ingestion.[5] A comprehensive personal protective equipment (PPE) protocol is therefore mandatory to minimize risk. All personnel must be trained in the proper use of the prescribed PPE.[6][7]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove's cuff should extend over the gown sleeve.[5] | Provides a robust barrier against skin contact and absorption. Double gloving allows for immediate removal of the outer glove if contaminated.[5][6] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric.[5] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles, especially when handling the powder or creating solutions.[5] | Protects against splashes and aerosolized particles entering the eyes or face.[5][6] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[5][6][8] | Required when handling the solid compound outside of a certified containment system to prevent inhalation.[5][6] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[5] |
Operational Plan for Safe Handling
All procedures involving this compound should be performed within a certified chemical fume hood, biological safety cabinet, or a ventilated balance enclosure to control exposure.[6][9] The work area should be clearly designated for potent compound handling.
Step-by-Step Experimental Protocol:
-
Preparation:
-
Ensure the designated handling area (e.g., fume hood) is clean and uncluttered.
-
Cover the work surface with a disposable, absorbent bench protector.[8]
-
Assemble all necessary equipment, including vials, spatulas, solvents, and waste containers, within the containment area.
-
Don all required PPE as specified in Table 1 before entering the designated area.
-
-
Weighing the Compound:
-
Preparing Stock Solutions:
-
The compound is soluble in DMSO.[1]
-
Slowly add the solvent to the pre-weighed solid compound to prevent splashing and aerosolization.[6][8]
-
Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
-
Post-Handling:
-
After handling, wipe down all surfaces and equipment within the containment area with an appropriate deactivating solution or solvent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the containment area.
-
Remove the remaining PPE in the designated gowning/de-gowning area, avoiding contact with the potentially contaminated exterior.
-
Wash hands thoroughly with soap and water.
-
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations for chemical waste.[5][6]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[5] | Sealed, labeled hazardous waste container (e.g., yellow chemotherapy waste bin).[5] | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents.[5][6] | Labeled, leak-proof hazardous liquid waste container.[5][6] | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[5] |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste.[5] | To be handled according to institutional protocols for hazardous sharps, which may include autoclaving followed by incineration.[5] |
Disclaimer: This guide is intended for informational purposes for research use only and is not a substitute for a comprehensive institutional safety program. Researchers must consult their institution's safety office and the manufacturer's Safety Data Sheet (SDS) for complete and specific guidance.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agnopharma.com [agnopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
